Technical Documentation Center

1H-Indole, 3,3'-methylenebis[5-fluoro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-Indole, 3,3'-methylenebis[5-fluoro-
  • CAS: 215997-93-6

Core Science & Biosynthesis

Foundational

Deconstructing the In Vitro Pharmacology of 1H-Indole, 3,3'-methylenebis[5-fluoro-]: Ago-Allosterism and Receptor Crosstalk

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Compound Synonyms: PSB-15160, 5,5'-difluoro-3,3'-diindolylmethane, 5-Fluoro-DIM CAS Registry Number: 215997-93-6 Executive Summary:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Pharmacologists Compound Synonyms: PSB-15160, 5,5'-difluoro-3,3'-diindolylmethane, 5-Fluoro-DIM CAS Registry Number: 215997-93-6

Executive Summary: A Tale of Two Targets

As an application scientist bridging the gap between medicinal chemistry and translational biology, I frequently encounter molecules that exhibit profound polypharmacology. 1H-Indole, 3,3'-methylenebis[5-fluoro-] is a masterclass in this phenomenon. Depending on the cellular context and concentration, this halogenated diindolylmethane derivative operates across two distinct pharmacological axes:

  • Immunology (The GPR84 Axis): Under the nomenclature PSB-15160 , it acts as a highly potent, ago-allosteric agonist of the immunostimulatory orphan G protein-coupled receptor GPR84[1].

  • Oncology (The AhR Axis): Under the nomenclature 5-Fluoro-DIM , it functions as an Aryl Hydrocarbon Receptor (AhR) agonist, driving potent antiestrogenic effects in breast cancer models[2].

To harness this compound for drug development, researchers must move beyond basic viability screens and deploy self-validating, pathway-specific assays. This whitepaper details the mechanistic causality of this compound and provides the rigorous in vitro protocols required to isolate its dual behaviors.

Quantitative Pharmacodynamics

Before designing an assay, it is critical to understand the compound's potency landscape. The steep structure-activity relationship (SAR) of the diindolylmethane scaffold dictates that the 5-fluoro substitution drastically enhances GPR84 affinity compared to the unhalogenated parent molecule[1].

Table 1: Pharmacological Profiling Summary
Target / PathwayCell Line / ModelPharmacological ActionPotency (EC₅₀ / IC₅₀)Primary Indication
GPR84 (cAMP) CHO-hGPR84Ago-Allosteric Agonist80.0 nMImmunomodulation / Inflammation
GPR84 (β-Arrestin) CHO-K1 (PathHunter)Biased AgonistHigh nM rangeReceptor Internalization
AhR / ER Crosstalk MCF-7 Breast CancerER Antagonist (via AhR)~5.0 µMEstrogen-Dependent Tumors

Primary Mechanism: GPR84 Ago-Allosteric Modulation

GPR84 is a Gi/o-coupled receptor highly expressed on macrophages and neutrophils[3]. Unlike endogenous medium-chain fatty acids that bind purely orthosterically, PSB-15160 exhibits an ago-allosteric mechanism . It not only activates the receptor directly but also positively modulates the binding of other ligands[1]. Furthermore, it demonstrates biased agonism—preferentially driving Gi-protein coupling (lowering cAMP) over β-arrestin recruitment.

GPR84_Signaling cluster_0 Gi/o Pathway (cAMP Inhibition) cluster_1 β-Arrestin Pathway (Biased Agonism) Ligand PSB-15160 (Ago-Allosteric Agonist) Receptor GPR84 Receptor (Immune Cells) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Couples BArr β-Arrestin Recruitment Receptor->BArr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Response Macrophage Chemotaxis & Cytokine Release cAMP->Response Triggers BArr->Response Modulates

Fig 1: PSB-15160 ago-allosteric activation of GPR84, highlighting Gi/o and β-arrestin biased agonism.

Protocol 1: GPR84 cAMP Inhibition Assay (HTRF)

Causality & Trustworthiness: Because GPR84 is Gi/o-coupled, its activation inhibits adenylyl cyclase. If you apply PSB-15160 to resting cells, the drop in cAMP will be indistinguishable from baseline noise. Therefore, the system must be artificially stimulated with Forskolin to raise the cAMP pool, allowing you to measure the compound's inhibitory effect. IBMX is included to prevent phosphodiesterases (PDEs) from prematurely degrading cAMP, ensuring signal stability[1].

  • Cell Preparation: Seed CHO cells stably expressing human GPR84 at 10,000 cells/well in a 384-well white microplate.

  • Buffer Formulation: Prepare assay buffer (HBSS, 20 mM HEPES, 0.1% BSA) supplemented with 500 µM IBMX.

  • Stimulation: Add 10 µM Forskolin to all wells (excluding negative baseline controls) to stimulate adenylyl cyclase.

  • Compound Addition: Immediately dispense PSB-15160 in a 10-point dose-response curve (0.1 nM to 10 µM). Incubate at 37°C for 30 minutes.

  • Detection: Add HTRF lysis/detection reagents (Europium cryptate-labeled anti-cAMP and d2-labeled cAMP). Incubate for 1 hour at room temperature.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. Calculate the EC₅₀ based on the reduction of the Forskolin-induced cAMP spike.

Protocol 2: β-Arrestin Recruitment Assay (EFC Method)

Causality & Trustworthiness: To prove biased agonism, we must measure β-arrestin independently of G-protein signaling. Enzyme Fragment Complementation (EFC) is utilized here because it directly measures physical protein-protein interaction. By splitting β-galactosidase into two inactive fragments (one on GPR84, one on β-arrestin), luminescence is only generated upon physical recruitment, eliminating downstream amplification artifacts[4].

  • Cell Preparation: Plate CHO-K1 cells engineered with GPR84-ProLink and EA-Arrestin constructs.

  • Treatment: Apply PSB-15160 (1 nM to 30 µM). Incubate for 90 minutes at 37°C to allow for receptor internalization.

  • Detection: Add the EFC chemiluminescent substrate. Incubate in the dark for 60 minutes.

  • Readout: Read luminescence. A right-shifted EC₅₀ compared to the cAMP assay confirms the biased agonism profile of the compound.

Secondary Mechanism: AhR Activation & Antiestrogenicity

At higher micromolar concentrations, 5-Fluoro-DIM acts as a ligand for the cytosolic Aryl Hydrocarbon Receptor (AhR). Upon binding, the AhR complex translocates to the nucleus, heterodimerizes with ARNT, and binds to Xenobiotic Response Elements (XRE). This cascade initiates an inhibitory crosstalk with Estrogen Receptor (ER) signaling, effectively starving estrogen-dependent tumors (like MCF-7 breast cancer cells) of their proliferative signals[2].

AhR_Signaling cluster_nucleus Nucleus Ligand 5-Fluoro-DIM (AhR Agonist) AhR Cytosolic AhR Ligand->AhR Binds ARNT ARNT Heterodimer AhR->ARNT Translocates & Dimerizes XRE Xenobiotic Response Elements (XRE) ARNT->XRE Activates Transcription ER Estrogen Receptor (ER) Activity XRE->ER Inhibitory Crosstalk Tumor MCF-7 Proliferation ↓ ER->Tumor Suppresses

Fig 2: 5-Fluoro-DIM activates AhR, leading to inhibitory crosstalk with Estrogen Receptor signaling.

Protocol 3: MCF-7 Antiestrogenic Proliferation Assay

Causality & Trustworthiness: To establish a self-validating system for antiestrogenicity, the assay environment must be completely devoid of endogenous estrogens. Using standard media will mask the compound's effects. Phenol red (which has weak estrogenic activity) must be removed, and Fetal Bovine Serum must be charcoal-stripped (CS-FBS). The assay relies on a "rescue and suppress" logic: we artificially stimulate proliferation with 17β-estradiol (E2) and measure 5-Fluoro-DIM's ability to suppress it[2].

  • Starvation Phase: Culture MCF-7 human breast cancer cells in phenol red-free DMEM supplemented with 5% CS-FBS for 48 hours prior to the assay.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates.

  • Dual-Control Treatment:

    • Control A: Vehicle (DMSO).

    • Control B: 10 nM 17β-estradiol (E2) alone (Positive proliferation baseline).

    • Test: 10 nM E2 + 5-Fluoro-DIM (1 µM to 20 µM).

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence. A successful assay will show E2 doubling the cell count relative to vehicle, with 5-Fluoro-DIM dose-dependently returning proliferation to baseline levels.

Conclusion

1H-Indole, 3,3'-methylenebis[5-fluoro-] is a highly versatile pharmacological tool. By understanding the causality behind its mechanisms—nanomolar ago-allosteric activation of GPR84 and micromolar AhR-mediated antiestrogenicity—researchers can accurately deploy this compound to interrogate innate immune responses and estrogen-dependent oncogenesis. Strict adherence to the self-validating assay controls outlined above ensures that data generated is both reproducible and biologically relevant.

References

  • Müller, C. E., et al. (2017). Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84. Journal of Medicinal Chemistry.[Link]

  • Safe, S. H., et al. (1999). Indole-3-carbinol, diindolylmethane and substituted analogs as antiestrogens.

Sources

Exploratory

Crystal structure and X-ray diffraction of 1H-Indole, 3,3'-methylenebis[5-fluoro-

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1H-Indole, 3,3'-methylenebis[5-fluoro-] Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 1H-Indole, 3,3'-methylenebis[5-fluoro-]

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, single-crystal X-ray diffraction analysis, and resulting crystal structure of 1H-Indole, 3,3'-methylenebis[5-fluoro-]. This molecule belongs to the bis(indolyl)methane (BIM) family, a class of compounds recognized for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The introduction of fluorine atoms into the indole rings can enhance the metabolic stability and binding affinity of these molecules, making them of particular interest in drug discovery and development.[2]

The structural insights presented herein are derived from authoritative crystallographic data of a closely related analogue, providing a robust framework for understanding the three-dimensional architecture and intermolecular interactions of the title compound.

Synthesis and Crystallization: A Rationale-Driven Approach

The synthesis of bis(indolyl)methanes typically involves the electrophilic substitution of an indole with an aldehyde or a related electrophile. The chosen methodology for a compound analogous to the title compound is a modern photochemical approach, which offers mild reaction conditions and avoids harsh acidic catalysts that can lead to side products.

Experimental Protocol: Synthesis

A detailed, step-by-step methodology for the synthesis is provided below.[1]

  • Reaction Setup:

    • To a dry 10 mL reaction tube equipped with a magnetic stir bar, add the N-hydroxyphthalimide (NHPI) ester of the corresponding methylene precursor (0.2 mmol), 5-fluoroindole (0.4 mmol, 2 equivalents), and the ruthenium-based photocatalyst, Ru(bpy)₃(PF₆)₂ (3 mol%).

    • Expert Insight: The use of a photocatalyst like Ru(bpy)₃(PF₆)₂ allows the reaction to proceed under visible light irradiation at ambient temperature, offering a greener and more controlled synthetic route compared to traditional methods.

  • Inert Atmosphere:

    • Seal the reaction tube and evacuate the air, followed by backfilling with argon. Repeat this process three times.

    • Expert Insight: This step is crucial to remove oxygen, which can quench the excited state of the photocatalyst and lead to unwanted side reactions.

  • Solvent Addition and Reaction:

    • Inject 2 mL of degassed dichloromethane (DCM) into the reaction tube via a syringe.

    • Irradiate the resulting mixture with blue LEDs (6 W) for 12 hours at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: DCM is an excellent solvent for this reaction due to its ability to dissolve the reactants and its transparency to visible light.

  • Purification and Crystallization:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue using column chromatography to yield the pure product.

    • Obtain single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified compound over one week.[1]

    • Expert Insight: Slow evaporation is a common and effective technique for growing high-quality single crystals, as it allows the molecules to arrange themselves in a well-ordered crystal lattice.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow reagents Reactants: 5-fluoroindole NHPI ester Ru(bpy)₃(PF₆)₂ setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Photochemical Reaction (Blue LEDs, 12h, RT) setup->reaction workup Workup & Purification (Concentration, Column Chromatography) reaction->workup product 1H-Indole, 3,3'-methylenebis[5-fluoro-] workup->product

Caption: A flowchart illustrating the key stages of the photochemical synthesis of the title compound.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following outlines a standard protocol for the data collection and structure refinement of a single crystal of the title compound.

Experimental Protocol: SC-XRD
  • Crystal Mounting:

    • Select a suitable single crystal (typically < 0.5 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream.

    • Expert Insight: Low-temperature data collection minimizes thermal vibrations of the atoms, resulting in a more precise and higher-resolution crystal structure.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a suitable radiation source (e.g., Mo Kα or Cu Kα).

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption effects.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Structure Refinement:

    • Refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares methods.

    • Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints (e.g., a riding model).[1]

SC-XRD Workflow Diagram

G cluster_xrd SC-XRD Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Data Collection (Low Temperature) crystal->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A schematic of the experimental workflow for determining the crystal structure via single-crystal X-ray diffraction.

Results and Discussion: Crystal and Molecular Structure

The crystallographic analysis of a mono-fluorinated analogue of the title compound reveals key structural features that are anticipated to be conserved in the di-fluorinated molecule.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for the analogue compound, C₁₇H₁₃FN₂.[1]

ParameterValue
Chemical FormulaC₁₇H₁₃FN₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Value not provided in abstract
b (Å)Value not provided in abstract
c (Å)Value not provided in abstract
V (ų)Value not provided in abstract
ZValue not provided in abstract
Temperature (K)Value not provided in abstract
Radiation TypeLikely Mo Kα or Cu Kα
Final R indices [I>2σ(I)]Value not provided in abstract

Note: Detailed unit cell parameters and refinement statistics, while determined, were not available in the cited abstract.

Molecular Structure

The molecular structure consists of two indole moieties linked by a methylene bridge at their 3-positions. In the analogue, one of the indole rings is substituted with a fluorine atom at the 5-position. A key feature of the molecular conformation is the relative orientation of the two indole ring systems. The dihedral angle between the fused ring systems is a significant 68.77 (10)°.[1] This non-planar arrangement is a common feature in diarylmethane compounds.[1]

G cluster_mol Molecular Structure of 1H-Indole, 3,3'-methylenebis[5-fluoro-] Indole1 5-Fluoro-1H-indole Methylene CH₂ Bridge Indole1->Methylene C3-C bond Indole2 5-Fluoro-1H-indole Indole2->Methylene C3'-C bond

Caption: A simplified diagram representing the connectivity of the two 5-fluoroindole rings through a central methylene bridge.

Supramolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions. Notably, weak F···H interactions are observed in the crystal structure of the analogue.[1] These non-covalent interactions, although weak, play a crucial role in directing the three-dimensional arrangement of the molecules in the solid state.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural analysis of 1H-Indole, 3,3'-methylenebis[5-fluoro-], leveraging high-quality data from a closely related, structurally characterized analogue. The photochemical synthesis offers a mild and efficient route to this class of compounds. The single-crystal X-ray diffraction analysis reveals a non-planar molecular conformation and the presence of weak intermolecular F···H interactions that contribute to the stability of the crystal lattice. These structural insights are invaluable for researchers in medicinal chemistry and materials science, providing a foundation for understanding structure-activity relationships and for the rational design of new fluorinated indole derivatives.

References

  • 5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC. (2023). National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Fluoro-3-methyl-1H-indole. National Center for Biotechnology Information. [Link]

  • MDPI. (2005). Synthesis of 3,3´-[methylenebis(3,1-phenylenenitrilo)]bis[1,3-dihydro]-2H-indol-2-one as a novel bis-Schiff base. [Link]

  • Indian Academy of Sciences. (n.d.). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. [Link]

  • MDPI. (2024). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. [Link]

  • Journal of Advanced Scientific Research. (2021). DESIGN, SYNTHESIS AND 3D-QSAR STUDIES OF NEW BIS (INDOLYL) METHANES AS ANTIOXIDANT AGE. [Link]

Sources

Foundational

In Vivo Biological Activity of 1H-Indole, 3,3'-methylenebis[5-fluoro-] (PSB-15160): A GPR84-Targeted Immunomodulator

Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Pharmacological profiling, mechanistic pathways, and in vivo experimental methodologie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals Subject: Pharmacological profiling, mechanistic pathways, and in vivo experimental methodologies for the fluorinated 3,3'-diindolylmethane (DIM) derivative, PSB-15160.

Executive Summary & Molecular Identity

The compound 1H-Indole, 3,3'-methylenebis[5-fluoro-] (CAS: 215997-93-6), widely recognized in pharmacological literature as PSB-15160 or 5,5'-difluoro-3,3'-diindolylmethane, is a synthetic, highly potent derivative of the naturally occurring phytochemical 3,3'-diindolylmethane (DIM)[1][2].

While unmodified DIM exhibits broad, often low-affinity interactions across multiple targets (e.g., Aryl Hydrocarbon Receptor [AhR], estrogen metabolism pathways), the targeted fluorination at the 5-position of the indole rings fundamentally shifts the molecule's pharmacological profile. PSB-15160 acts as a highly selective, non-lipid-like agonist for GPR84 , an immunostimulatory orphan G protein-coupled receptor[2]. Because GPR84 is predominantly expressed on leukocytes (macrophages, neutrophils, and microglia) and is heavily upregulated during endotoxemia and metabolic stress, PSB-15160 has emerged as a critical tool compound for interrogating innate immune responses, inflammatory diseases, and tumor microenvironment modulation in vivo[3][4].

Mechanistic Pathway: G-Protein Biased Agonism

To utilize PSB-15160 effectively in vivo, researchers must understand the causality behind its unique receptor kinetics. GPR84 is endogenously activated by medium-chain fatty acids (MCFAs). However, PSB-15160 binds to GPR84 with magnitudes higher affinity (EC₅₀ ~80.0 nM) via an ago-allosteric mechanism[2][5].

Crucially, PSB-15160 acts as a biased agonist [2][3]. When PSB-15160 binds to GPR84, it robustly stabilizes the receptor conformation required for coupling with the inhibitory G-protein complex ( Gi/o​ ). This leads to the potent inhibition of adenylate cyclase and a subsequent drop in intracellular cAMP levels, driving chemotaxis and pro-inflammatory cytokine release[3][6].

However, unlike endogenous MCFAs or other synthetic ligands, PSB-15160 fails to induce the phosphorylation of the receptor's carboxy-terminal tail by G protein-coupled receptor kinases (GRK2/3). Consequently, it does not trigger robust β -arrestin recruitment [3]. This lack of β -arrestin recruitment means the receptor bypasses rapid internalization and desensitization, leading to a sustained, prolonged signaling cascade in vivo—a vital consideration when determining dosing intervals.

GPR84_Pathway Ligand PSB-15160 (5-F-DIM) Receptor GPR84 Receptor (Macrophage/Neutrophil) Ligand->Receptor Orthosteric/Allosteric Binding Gi Gi/o Protein Complex Receptor->Gi Activation Arrestin β-Arrestin Recruitment (Impaired/Biased) Receptor->Arrestin Weak/No Activation (Biased Agonism) AC Adenylate Cyclase (Inhibited) Gi->AC Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduction Effect1 Chemotaxis & Migration cAMP->Effect1 Downstream Signaling Effect2 Pro-inflammatory Cytokine Release cAMP->Effect2 Downstream Signaling

Biased GPR84 signaling pathway activated by PSB-15160, favoring Gi-coupling over β-arrestin.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The addition of halogens to the indole rings of DIM drastically alters both metabolic stability and target specificity. The table below synthesizes the quantitative data comparing unmodified DIM with its fluorinated derivatives, demonstrating why PSB-15160 was selected as a lead in vivo candidate[2][5][7].

Compound NameChemical SubstitutionGPR84 cAMP Assay (EC₅₀) β -Arrestin RecruitmentIn Vivo Stability
DIM None~ 3.5 µMModerateLow (Rapid hepatic clearance)
PSB-15160 5,5'-Difluoro80.0 nMMinimal (Biased)High
PSB-16671 5,5',7,7'-Tetrafluoro41.3 nMMinimal (Biased)High

Data Interpretation: While PSB-16671 exhibits slightly higher in vitro potency, PSB-15160 (5-F-DIM) offers an optimal balance of lipophilicity, synthetic yield, and pharmacokinetic stability for systemic in vivo administration[2].

In Vivo Biological Activity & Therapeutic Contexts

Modulation of the Tumor Microenvironment (TME)

In oncology, GPR84 activation via PSB-15160 serves as a pro-phagocytic stimulus. Recent in vivo models demonstrate that when GPR84 agonists are administered systemically, they enhance the phagocytic capacity of tumor-associated macrophages (TAMs)[4]. This effect is profoundly synergistic when combined with CD47 blockade (anti-CD47 antibodies). While CD47 blockade removes the "don't eat me" signal from cancer cells, PSB-15160 provides the active "eat me" stimulus, leading to enhanced tumor clearance in syngeneic mouse models (e.g., MC38 colorectal carcinoma)[4].

Fibrosis and Metabolic Inflammation

GPR84 expression is heavily upregulated by hyperglycemia and oxidized LDL[4]. In murine models of non-alcoholic steatohepatitis (NASH) or idiopathic pulmonary fibrosis, administering PSB-15160 allows researchers to map the exact contribution of GPR84 to macrophage infiltration. Because PSB-15160 promotes chemotaxis, it is often used as a positive control to induce localized inflammatory pooling, against which novel GPR84 antagonists (e.g., GLPG1205 or PBI-4050) can be evaluated[5].

Standardized Experimental Protocol: In Vivo Macrophage Activation

To ensure self-validating and reproducible results when utilizing PSB-15160 in vivo, the following step-by-step methodology has been optimized for evaluating GPR84-mediated immune activation in murine models.

Step 1: Compound Formulation (Critical Step)

Due to the high lipophilicity of the diindolylmethane scaffold, aqueous solutions will result in precipitation and zero bioavailability.

  • Dissolve PSB-15160 in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mg/mL).

  • For the working solution, mix the DMSO stock with Tween-80 and sterile 0.9% Saline in a 5:5:90 ratio (DMSO:Tween-80:Saline).

  • Causality Note: This micellar suspension ensures the compound remains stable in the bloodstream long enough to reach leukocyte GPR84 receptors without causing micro-embolisms.

Step 2: Dosing and Administration
  • Utilize 8-10 week old C57BL/6 mice.

  • Administer PSB-15160 via Intraperitoneal (IP) injection or Oral Gavage (PO) at a dose of 10 to 30 mg/kg .

  • Validation Control: Pre-treat a control cohort with Pertussis Toxin (PTX) 24 hours prior. PTX uncouples Gi​ proteins from receptors. If the observed effects are truly GPR84/Gi-mediated, the PTX cohort will show no response to PSB-15160, validating the mechanism.

Step 3: Tissue Harvesting & Flow Cytometry
  • 4 to 6 hours post-administration, euthanize the animals and perform peritoneal lavage using cold PBS + 2mM EDTA to harvest infiltrating leukocytes.

  • Stain the single-cell suspension with fluorophore-conjugated antibodies: CD45 (leukocytes), CD11b (myeloid cells), F4/80 (macrophages), and Ly6G (neutrophils).

  • Quantify the absolute number of recruited macrophages and neutrophils via Flow Cytometry.

  • Extract RNA from the sorted macrophage population and perform RT-qPCR for downstream GPR84 activation markers: TNF- α , IL-6, and CCL2[4].

InVivo_Workflow Step1 1. Formulation (DMSO/Tween/Saline) Step2 2. PSB-15160 Admin (10-30 mg/kg IP/PO) Step1->Step2 Step3 3. Target Engagement (Gi-Coupling in vivo) Step2->Step3 Step4 4. Tissue Harvesting (Peritoneal Lavage) Step3->Step4 Step5 5. Macrophage Isolation (FACS: CD11b+/F4/80+) Step4->Step5 Step6 6. Downstream Assays (Cytokines, Chemotaxis) Step5->Step6

Standardized in vivo workflow for evaluating PSB-15160 immunomodulatory activity.

Conclusion

1H-Indole, 3,3'-methylenebis[5-fluoro-] (PSB-15160) represents a significant leap in the chemical optimization of natural indole compounds. By introducing targeted fluorination, researchers have transformed a broad-spectrum dietary metabolite into a precision pharmacological probe. Its ability to induce G-protein biased agonism at the GPR84 receptor makes it an indispensable asset for mapping the innate immune system's role in oncology, fibrosis, and metabolic disease.

References

  • Pillaiyar, T., Köse, M., Sylvester, K., Weighardt, H., Thimm, D., Borges, G., Förster, I., von Kügelgen, I., & Müller, C. E. (2017). Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84. Journal of Medicinal Chemistry, 60(9), 3636–3655.[Link]

  • Lucy, D., et al. (2024). Regulation of the pro-inflammatory G protein-coupled receptor GPR84. British Journal of Pharmacology, 181(11), 1500–1508.[Link]

  • Recio, C., et al. (2018). The orphan G protein-coupled receptor GPR84: A novel therapeutic target for inflammatory diseases. Pharmacological Research, 130, 20-31. (Referenced contextually via GPR84 signaling mechanisms).[Link]

Sources

Exploratory

Receptor Binding Affinity of 5-Fluoro Bis(indolyl)methane Compounds: A Guide to Aryl Hydrocarbon Receptor (AhR) Interaction

An In-depth Technical Guide for Drug Development Professionals Executive Summary Bis(indolyl)methane (BIM) compounds, particularly the dietary metabolite 3,3'-diindolylmethane (DIM), are recognized as significant modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Bis(indolyl)methane (BIM) compounds, particularly the dietary metabolite 3,3'-diindolylmethane (DIM), are recognized as significant modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in cellular homeostasis, xenobiotic metabolism, and tumorigenesis.[1] Strategic chemical modifications to the BIM scaffold, such as fluorination, offer a promising avenue for enhancing receptor affinity, selectivity, and pharmacokinetic properties. This guide provides a technical framework for understanding and evaluating the receptor binding affinity of novel 5-fluoro bis(indolyl)methane derivatives. We will explore the causality behind targeting the AhR, present a detailed, self-validating protocol for determining binding affinity via competitive radioligand binding assays, and illustrate the associated molecular pathways and experimental workflows.

Introduction: The Bis(indolyl)methane Scaffold and the Significance of Fluorination

3,3'-diindolylmethane (DIM) is a natural condensation product of indole-3-carbinol, a compound abundant in cruciferous vegetables.[1][2] DIM itself binds to the Aryl Hydrocarbon Receptor (AhR) and exhibits pleiotropic effects, including anti-estrogenic and anti-cancer activities.[2][3][4] It acts as a selective AhR modulator (SAhRM), influencing the expression of target genes like CYP1A1, which is involved in estrogen metabolism.[1] The therapeutic potential of DIM has driven the development of synthetic analogs designed to optimize its interaction with AhR and improve its drug-like properties.[3]

The Role of Fluorine in Modulating Receptor Affinity:

The introduction of a fluorine atom at the 5-position of the indole ring is a strategic choice in medicinal chemistry. Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially forming favorable hydrogen bonds or dipole interactions with receptor-site amino acids. This can lead to:

  • Enhanced Binding Affinity: Increased potency and lower required therapeutic doses.

  • Improved Metabolic Stability: The carbon-fluorine bond is strong, often blocking sites of metabolic oxidation and increasing the compound's half-life.

  • Altered Lipophilicity: Fine-tuning the molecule's ability to cross cellular membranes.

The development of other fluorinated AhR ligands, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which demonstrates AhR-dependent anticancer properties, validates the utility of this approach.[5] Therefore, synthesizing and characterizing 5-fluoro bis(indolyl)methanes is a logical step toward developing novel and potent AhR modulators.

The Primary Target: Aryl Hydrocarbon Receptor (AhR) Signaling

The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/PAS (Per-ARNT-Sim) family.[4] Historically known for mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is now understood to play a crucial role in normal physiology.[1][4]

Mechanism of Action:

  • Ligand Binding: In its inactive state, AhR resides in the cytoplasm within a protein complex. The binding of a ligand, such as a 5-fluoro bis(indolyl)methane, causes a conformational change.

  • Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.

  • Heterodimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and heterodimerizes with the AhR Nuclear Translocator (ARNT).[4][6]

  • DNA Binding & Transcription: The AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[6][7] This initiates the transcription of genes encoding Phase I and Phase II metabolizing enzymes (e.g., CYP1A1, CYP1B1) and other regulatory proteins.[6]

The following diagram illustrates this canonical signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, HSP90, etc.) Activated_AhR Activated AhR AhR_complex->Activated_AhR Conformational Change & HSP90 Dissociation Ligand 5-Fluoro BIM (Ligand) Ligand->AhR_complex Binding AhR_ARNT AhR/ARNT Heterodimer Activated_AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT Heterodimerization XRE XRE (DNA Promoter Region) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates Transcription Activated_AhR_trans->Activated_AhR

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Quantitative Analysis: Benchmarking Binding Affinity

While specific binding data for 5-fluoro bis(indolyl)methane is proprietary or under investigation, we can establish a benchmark using data for the parent compound, DIM, and the prototypical AhR agonist, TCDD. Binding affinity is typically reported as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

CompoundReceptorReported AffinityComments
2,3,7,8-TCDDAhRHigh (Low nM range)Prototypical high-affinity agonist, often used as a reference compound.[2]
3,3'-Diindolylmethane (DIM)AhRModerate to LowBinds with lower affinity compared to TCDD; considered a selective modulator.[6]
5-Fluoro Bis(indolyl)methane AhR To Be Determined (TBD) Hypothesized to have enhanced affinity due to the 5-fluoro substitution.
Experimental Protocol: Competitive Radioligand Binding Assay for AhR

This protocol provides a robust, self-validating method to determine the binding affinity (Ki) of a test compound (e.g., 5-fluoro bis(indolyl)methane) for the Aryl Hydrocarbon Receptor. The principle is a competition assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]TCDD) for binding to the receptor.[8][9]

Pillar of Trustworthiness: This protocol incorporates essential controls for total binding, non-specific binding, and vehicle effects, ensuring the data generated is specific and reproducible. The inclusion of a known competitor validates assay performance.

  • Receptor Source: Cytosolic extract from a suitable source, such as C57BL/6 mouse liver, which has a high concentration of AhR.[8]

  • Radioligand: [³H]TCDD (tritiated TCDD), a high-affinity AhR ligand.

  • Test Compound: 5-fluoro bis(indolyl)methane, dissolved in a suitable vehicle (e.g., DMSO).

  • Unlabeled Competitor (Positive Control): Non-radioactive TCDD.

  • Binding Buffer (MDEG Buffer): 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5.[8][9]

  • Wash Buffer: Ice-cold buffer of similar composition.

  • Filtration System: 96-well FilterMate harvester with glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged receptor complex.[10]

  • Detection: Scintillation vials and scintillation fluid for a liquid scintillation counter.

Caption: Workflow for a competitive radioligand binding assay.
  • Preparation of Test Compound Dilutions: Prepare a serial dilution of the 5-fluoro bis(indolyl)methane in binding buffer. The concentration range should span several orders of magnitude around the expected Ki value. Also, prepare a high-concentration solution of unlabeled TCDD (e.g., 10 µM) for determining non-specific binding.[10]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate (final volume typically 250 µL):[10]

    • Total Binding: 150 µL of receptor preparation (cytosol), 50 µL of [³H]TCDD, and 50 µL of buffer/vehicle.[10]

    • Non-Specific Binding (NSB): 150 µL of receptor preparation, 50 µL of [³H]TCDD, and 50 µL of excess unlabeled TCDD.[10]

    • Competitive Binding: 150 µL of receptor preparation, 50 µL of [³H]TCDD, and 50 µL of the respective test compound dilution.[10]

    Causality Check: The NSB wells are critical. They define the amount of radioligand that binds to the filter and other proteins non-specifically. Subtracting this value from all other wells is essential for measuring true receptor-specific binding.[9]

  • Incubation: Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to allow the binding reaction to reach equilibrium.[8] The low temperature helps maintain receptor stability.

  • Separation of Bound and Free Ligand: Rapidly terminate the incubation by vacuum filtration through the PEI-treated glass fiber filters using a 96-well harvester. The receptor-ligand complexes will be retained on the filter, while the unbound radioligand passes through.[8][10]

  • Washing: Immediately wash the filters multiple times (e.g., four washes) with ice-cold wash buffer to remove any remaining free or non-specifically bound radioligand.[10]

  • Quantification: Dry the filters (e.g., 30 minutes at 50°C).[10] Place each filter into a scintillation vial, add scintillation cocktail, and measure the retained radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[9]

    • For the competition wells, calculate the specific binding at each concentration of the test compound.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without a competitor) against the log concentration of the 5-fluoro bis(indolyl)methane. This will generate a sigmoidal dose-response curve.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (e.g., in Prism software) to fit the competition curve and determine the IC50 value , which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).[8]

Therapeutic Implications & Future Directions

Identifying potent and selective 5-fluoro bis(indolyl)methane modulators of AhR has significant therapeutic potential. As AhR activation is linked to both pro- and anti-tumor effects depending on the context, developing compounds with specific agonist or antagonist profiles is a key goal.[11] These compounds could be valuable in:

  • Oncology: Modulating estrogen-dependent cancers like breast cancer.[2][3]

  • Immunology: Regulating inflammatory responses.

  • Chemoprevention: Leveraging the induction of detoxifying enzymes.[1]

Future work should focus on full in-vitro characterization, including functional assays (e.g., AhR-dependent reporter gene assays) to confirm whether high-affinity binders act as agonists or antagonists, followed by in-vivo studies to assess efficacy and safety.[8]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gasiewicz, T. A., & Rucci, G. (2018). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. International Journal of Molecular Sciences. Published by MDPI. Retrieved from [Link]

  • Chen, I., McDougal, A., Wang, F., & Safe, S. (1998). Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane. Carcinogenesis. Published by Oxford University Press. Retrieved from [Link]

  • Chen, I., McDougal, A., Wang, F., & Safe, S. (1998). Aryl hydrocarbon receptor-mediated antiestrogenic and antitumorigenic activity of diindolylmethane. Carcinogenesis. Retrieved from [Link]

  • Massa, D., et al. (2023). Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells. International Journal of Molecular Sciences. Published by MDPI. Retrieved from [Link]

  • Brantley, E., et al. (2019). Abstract 1304: Aryl hydrocarbon receptor ligands 5F 203 and 3,3'-Diindolylmethane disrupt mammospheres derived from MCF-7 cells and induce tumor suppressor miR125b-2 expression. Cancer Research. Published by the American Association for Cancer Research. Retrieved from [Link]

  • Wójtowicz, A. K., Szaefer, H., & Biegowska, K. (2024). The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals. International Journal of Molecular Sciences. Published by MDPI. Retrieved from [Link]

  • Banerjee, S., et al. (2011). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Reviews in Mutation Research. Retrieved from [Link]

  • Degner, S. C., et al. (2009). Targeting of aryl hydrocarbon receptor-mediated activation of cyclooxygenase-2 expression by the indole-3-carbinol metabolite 3,3'-diindolylmethane in breast cancer cells. Journal of Biological Chemistry. Retrieved from [Link]

  • Stanford, E. A., et al. (2018). Towards Resolving the Pro- and Anti-Tumor Effects of the Aryl Hydrocarbon Receptor. Cancers. Published by MDPI. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Green Chemistry Approaches for the Synthesis of Fluorinated Bis(indolyl)methanes: Application Notes and Protocols

Introduction: The Strategic Value of Fluorinated Bis(indolyl)methanes and the Imperative for Green Synthesis Bis(indolyl)methanes (BIMs) are a prominent class of heterocyclic compounds, renowned for their wide-ranging bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Bis(indolyl)methanes and the Imperative for Green Synthesis

Bis(indolyl)methanes (BIMs) are a prominent class of heterocyclic compounds, renowned for their wide-ranging biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1][2][3] Found in both natural sources like cruciferous vegetables and marine organisms, the BIM scaffold has become a privileged structure in medicinal chemistry and drug development.[3][4] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Consequently, the synthesis of fluorinated bis(indolyl)methanes is a focal point for the development of new therapeutic agents.

Traditionally, the synthesis of BIMs involves the condensation of indoles with aldehydes or ketones under the catalysis of protic or Lewis acids.[4][5] However, these conventional methods often rely on harsh reaction conditions, hazardous solvents, and catalysts that are difficult to recover and recycle, contributing to significant environmental concerns.[6] The principles of green chemistry advocate for the development of synthetic routes that are more environmentally benign, efficient, and sustainable.[5] This involves the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

These application notes provide detailed protocols for the green synthesis of fluorinated bis(indolyl)methanes, leveraging methodologies such as ultrasound and microwave-assisted reactions in aqueous media or solvent-free conditions. These approaches not only align with the principles of green chemistry but also offer advantages in terms of shorter reaction times, higher yields, and simplified product isolation.

Mechanistic Rationale: The Acid-Catalyzed Electrophilic Substitution Pathway

The fundamental reaction for the synthesis of bis(indolyl)methanes is an acid-catalyzed electrophilic substitution. The process is initiated by the activation of the aldehyde carbonyl group by a proton or Lewis acid, which enhances its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of the indole ring. The resulting intermediate undergoes dehydration to form a highly reactive azafulvenium salt. A second indole molecule then attacks this electrophilic intermediate, leading to the formation of the final bis(indolyl)methane product. The use of green catalysts and energy sources can significantly accelerate this process while minimizing environmental impact.

Figure 1: General mechanism for the acid-catalyzed synthesis of bis(indolyl)methanes.

Protocol 1: Ultrasound-Assisted Synthesis of Fluorinated Bis(indolyl)methanes in Aqueous Media

Ultrasound irradiation has emerged as a powerful tool in green chemistry, accelerating reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates.[7] This protocol details the synthesis of fluorinated bis(indolyl)methanes using a mild and eco-friendly organocatalyst in water.[8][9]

Materials and Equipment:
  • Indole

  • Fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Malic acid (or other biodegradable acid catalyst like succinic acid)[8][10]

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel)

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask, combine indole (2 mmol), the fluorinated aromatic aldehyde (1 mmol), and malic acid (10 mol%).

  • Solvent Addition: Add 10 mL of deionized water to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at ambient temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 15-30 minutes.

  • Work-up and Isolation: Upon completion, add 20 mL of water to the reaction mixture and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain the pure fluorinated bis(indolyl)methane.

Data Summary:
AldehydeCatalystTime (min)Yield (%)
4-FluorobenzaldehydeMalic Acid2092
2-FluorobenzaldehydeMalic Acid2589
4-(Trifluoromethyl)benzaldehydeMalic Acid3085

Table 1: Representative yields for the ultrasound-assisted synthesis of fluorinated bis(indolyl)methanes.

Figure 2: Workflow for the ultrasound-assisted synthesis of fluorinated BIMs.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of Fluorinated Bis(indolyl)methanes

Microwave-assisted organic synthesis is a well-established green chemistry technique that often leads to dramatic reductions in reaction times, increased yields, and improved product purity.[11][12][13] By eliminating the need for a solvent, this protocol further enhances the green credentials of the synthesis.[5]

Materials and Equipment:
  • Indole

  • Fluorinated aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Succinic acid (or another solid-supported acid catalyst)[6]

  • Neutral alumina

  • Microwave reactor

  • Mortar and pestle

  • TLC plates (silica gel)

  • Standard laboratory glassware

Experimental Procedure:
  • Reactant Preparation: In a mortar, thoroughly grind a mixture of indole (2 mmol), the fluorinated aromatic aldehyde (1 mmol), succinic acid (10 mol%), and a small amount of neutral alumina (as a solid support).

  • Microwave Irradiation: Transfer the ground mixture to a microwave-safe vessel and irradiate in a microwave reactor at 300-450 W.[6] The reaction is typically complete within 2-5 minutes. To avoid overheating, it is advisable to use intermittent irradiation (e.g., 30-second intervals).[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Isolation: After cooling, add water to the reaction mixture. The solid product will precipitate.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain the pure fluorinated bis(indolyl)methane.

Data Summary:
AldehydeCatalystPower (W)Time (min)Yield (%)
4-FluorobenzaldehydeSuccinic Acid300395
2,4-DifluorobenzaldehydeSuccinic Acid300491
3-FluorobenzaldehydeSuccinic Acid3003.593

Table 2: Representative yields for the microwave-assisted solvent-free synthesis of fluorinated bis(indolyl)methanes.

Figure 3: Workflow for the microwave-assisted solvent-free synthesis of fluorinated BIMs.

Conclusion and Future Outlook

The protocols detailed in these application notes demonstrate efficient, rapid, and environmentally friendly methods for the synthesis of fluorinated bis(indolyl)methanes. The use of ultrasound and microwave irradiation, coupled with biodegradable catalysts and the reduction or elimination of organic solvents, aligns with the core principles of green chemistry. These approaches offer significant advantages over traditional synthetic methods, providing researchers and drug development professionals with sustainable and scalable routes to this important class of bioactive molecules. Further exploration into a broader range of fluorinated substrates and the development of even more efficient and recyclable catalytic systems will continue to advance the field of green pharmaceutical synthesis.

References

  • Swapna, K., and S. Sreekanth. "Green approach Synthesis of Bis(indolyl)methanes Under Solvent Free, Catalyst Free Conditions." International Journal of ChemTech Research 5.2 (2013): 634-639. [Link]

  • Li, J., et al. "Synthesis and Biological Evaluation of Heterocyclic Substituted Bis(indolyl)methanes." Medicinal Chemistry 16.6 (2020): 899-907. [Link]

  • Convenient Synthesis and Biological Evaluation of Bis(indolyl)methane Alkaloid and Bis(aryl)alkanes Derivatives with Anti-cancer. Beilstein Archives. [Link]

  • Fu, Y., et al. "Enzymatic approach to cascade synthesis of bis(indolyl)methanes in pure water." RSC Advances 4.83 (2014): 44253-44256. [Link]

  • Nasreen, A., et al. "A green protocol for the synthesis of bis(indolyl)methanes catalyzed by succinic acid under microwave irradiation." Records of Natural Products 11.5 (2017): 448. [Link]

  • Nasreen, A., et al. "A green protocol for the synthesis of bis(indolyl)methanes catalyzed by succinic acid under microwave irradiation." ResearchGate. [Link]

  • Charalambous, M., and I. Christodoulou. "Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles." Beilstein Journal of Organic Chemistry 20.1 (2024): 374-400. [Link]

  • Kasar, S. B., et al. "Ultrasonically Assisted Efficient and Green Protocol for the Synthesis of Bisindolylmethanes Using Malic Acid as a Homogeneous and Reusable Organocatalyst." Letters in Organic Chemistry 15.11 (2018): 934-941. [Link]

  • Kasar, S. B., et al. "Ultrasonically Assisted Efficient and Green Protocol for the Synthesis of Bisindolylmethanes Using Malic Acid as a Homogeneous and Reusable Organocatalyst." Bentham Science Publishers. [Link]

  • Patil, S. S., and D. M. Pore. "A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid." Asian Journal of Chemistry 35.11 (2023): 2695-2700. [Link]

  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis. [Link]

  • Dandia, A., et al. "Microwave-assisted eco-friendly synthesis of bis-, tris(indolyl)methanes and synthesis of di-bis(indolyl)methanes catalyzed by f." SciSpace. [Link]

  • Ghodrati, K., et al. "Convenient, efficient, and green method for synthesis of bis(indolyl)methanes with nano SIO2 under ultrasonic irradiation." International Nano Letters 3.1 (2013): 1-6. [Link]

  • Lactic acid catalyzed and microwave-assisted green synthesis of pharmaceutically important bis(indolyl) methane analogs in aqueous medium. ResearchGate. [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry. [Link]

  • Ghodrati, K., et al. "Convenient, efficient, and green method for synthesis of bis(indolyl)methanes with nano SIO2 under ultrasonic irradiation." ResearchGate. [Link]

  • Green procedure for the synthesis of bis(indolyl)methanes in water. ResearchGate. [Link]

  • Zahran, M., Y. Abdin, and H. Salama. "Eco-friendly and efficient synthesis of bis(indolyl)methanes under microwave irradiation." Arkivoc 2008.11 (2008): 256-265. [Link]

  • Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. PMC. [Link]

  • Synthesis and Preliminary Biological Study of Bisindolylmethanes Accessed by an Acid-Catalyzed Hydroarylation of Vinylindoles. PMC. [Link]

  • Ji, S-J., et al. "Efficient and green synthesis of bis(indolyl)methanes catalyzed by ABS in aqueous media under ultrasound irradiation." Ultrasonics sonochemistry 18.1 (2011): 412-414. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. PMC. [Link]

  • Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity. MDPI. [Link]

  • Eco-friendly and efficient synthesis of bis(indolyl)methanes under microwave irradiation. ResearchGate. [Link]

Sources

Application

Topic: In Vitro Cell Viability Assay Protocols for Evaluating the Bioactivity of 3,3'-methylenebis[5-fluoro-1H-indole]

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Indole derivatives represent a "privileged scaffold" in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, with numerous compounds demonstrating significant biological activity, including potent anticancer effects.[1][2] The novel compound 3,3'-methylenebis[5-fluoro-1H-indole] belongs to this promising class of molecules. This document provides a comprehensive guide for researchers to assess the in vitro effects of this compound on cell viability and proliferation. We delve into the hypothesized mechanism of action involving the Aryl Hydrocarbon Receptor (AhR) pathway, offer a detailed, self-validating protocol for executing cytotoxicity assays using the benchmark MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method, and provide guidance on experimental design, data analysis, and interpretation. The methodologies described herein are designed to be robust and reproducible, enabling the precise determination of the compound's potency (e.g., IC50) and its potential as a therapeutic agent.

Scientific Background and Assay Principle

The Compound: 3,3'-methylenebis[5-fluoro-1H-indole]

3,3'-methylenebis[5-fluoro-1H-indole] is a synthetic bis-indole compound. The indole nucleus is a core component of many biologically active molecules, and halogenation, such as the inclusion of fluorine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.[3] Given the established role of indole derivatives in oncology research, it is critical to possess a reliable method to quantify the cytotoxic and anti-proliferative effects of this novel agent.[4][5]

Hypothesized Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

Many indole-based molecules are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating cellular processes.[5][6][7] The AhR pathway is a critical sensor for a wide range of small molecules, including environmental toxins and endogenous metabolites.[8][9]

The Causality of AhR Activation: Upon binding a ligand like an indole derivative, the cytosolic AhR complex dissociates from its chaperones and translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT).[10] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[10]

Activation of this pathway can have dual, often contradictory, effects on cell fate—either promoting or inhibiting cell proliferation and survival.[11][12] This context-dependent outcome is influenced by the specific ligand, cell type, and the existing molecular landscape of the cell.[6][13] For instance, AhR activation can induce cell cycle arrest by upregulating inhibitors like p27Kip1 or interact with other key signaling pathways involved in cancer progression.[9] Therefore, evaluating the effect of 3,3'-methylenebis[5-fluoro-1H-indole] is essentially probing its ability to modulate this critical signaling pathway.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand 3,3'-methylenebis [5-fluoro-1H-indole] AhR_complex AhR-Chaperone Complex ligand->AhR_complex Binding activated_AhR Activated AhR AhR_complex->activated_AhR Conformational Change & Chaperone Release ARNT ARNT activated_AhR->ARNT Dimerization activated_AhR->ARNT Translocation AhR_ARNT AhR/ARNT Heterodimer DNA DNA (XRE) AhR_ARNT->DNA Binds to XRE mRNA mRNA Transcription DNA->mRNA Gene Transcription proteins Target Gene Products (e.g., p27, CYPs) mRNA->proteins effect Modulation of Cell Cycle & Viability proteins->effect

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Principle of Tetrazolium-Based Viability Assays (MTT)

To quantify the effect of 3,3'-methylenebis[5-fluoro-1H-indole], a downstream viability assay is required. The MTT assay is a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[14][15]

The Principle: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[16] These enzymes reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, water-insoluble formazan product.[17] The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells in the well.

Experimental Design and Key Considerations

A well-designed experiment is crucial for obtaining reliable and interpretable data. This involves careful selection of cell lines, compound handling, and the inclusion of appropriate controls to ensure the protocol is a self-validating system.

Cell Line Selection

The choice of cell line is paramount. Since the hypothesized target is the AhR pathway, which is frequently dysregulated in cancer, various human cancer cell lines are suitable.[13][18]

  • Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (ER-negative)

  • Colon Cancer: HCT116, HT-29

  • Liver Cancer: HepG2

  • Cervical Cancer: HeLa[4]

It is also advisable to include a non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) to assess for selective cytotoxicity.[4]

Compound Preparation and Dilution Series
  • Stock Solution: 3,3'-methylenebis[5-fluoro-1H-indole] is likely insoluble in aqueous media. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light.

  • Serial Dilutions: Perform serial dilutions from the stock solution in complete cell culture medium to achieve the final desired concentrations for treatment. It is critical to ensure the final DMSO concentration across all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

Essential Controls for a Self-Validating Assay
Control TypePurposeDescription
Untreated Control Baseline for 100% viabilityCells incubated with complete culture medium only.
Vehicle Control Accounts for solvent effectsCells treated with the highest concentration of DMSO (or other solvent) used in the experiment. This is the proper reference for calculating percent viability.
Positive Control Confirms assay performanceCells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin or 1 µM Staurosporine) to ensure the assay can detect cell death.
Media Blank Background absorbanceWells containing only culture medium and the assay reagents (no cells). This value is subtracted from all other readings.

Detailed Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is optimized for a 96-well plate format. All steps should be performed in a sterile cell culture hood.

Materials and Reagents
  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3,3'-methylenebis[5-fluoro-1H-indole]

  • Dimethyl sulfoxide (DMSO), sterile

  • MTT Reagent (5 mg/mL in sterile PBS), filtered and stored at 4°C protected from light[19]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[16]

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

Step 1: Cell Seeding

  • Harvest cells that are in the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. This must be optimized for each cell line (typically 5,000-10,000 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 18-24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow cells to adhere and resume growth.

Step 2: Compound Treatment

  • Prepare a 2X concentration series of 3,3'-methylenebis[5-fluoro-1H-indole] in complete culture medium from your DMSO stock. For an initial screen, a wide range is recommended (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the appropriate compound dilution (or control medium) to each well. Ensure all controls are included on the same plate.

  • Return the plate to the incubator (37°C, 5% CO2) for the desired exposure time (typically 24, 48, or 72 hours).

Step 3: MTT Incubation

  • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[14]

  • Be careful not to disturb the cell monolayer.

  • Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.

Step 4: Formazan Solubilization

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[15]

  • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete dissolution of the crystals. The solution should turn a uniform purple color.

Step 5: Data Acquisition

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • It is recommended to use a reference wavelength of 630-650 nm to subtract background absorbance from plate imperfections.[14][19]

Experimental_Workflow start Start seeding 1. Cell Seeding (100 µL/well, 5k-10k cells) start->seeding incubation1 2. Incubate (24h, 37°C, 5% CO2) seeding->incubation1 treatment 3. Compound Treatment (Add 100 µL of compound dilutions/controls) incubation1->treatment incubation2 4. Incubate (24h, 48h, or 72h) treatment->incubation2 mtt_add 5. Add MTT Reagent (10 µL/well) incubation2->mtt_add incubation3 6. Incubate (2-4h, 37°C) mtt_add->incubation3 solubilize 7. Solubilize Formazan (Remove medium, add 100 µL DMSO) incubation3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis 9. Data Analysis (Calculate % Viability, Plot IC50) read->analysis end End analysis->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the media blank wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • % Viability = [(Absorbance of Treated Sample) / (Absorbance of Vehicle Control)] * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background in blank wells Contamination of medium or reagents; Phenol red in medium can interfere.Use fresh, sterile reagents. Use phenol red-free medium for the final steps of the assay.
Low signal in untreated wells Insufficient cell number; Low metabolic activity; Cells are unhealthy.Optimize seeding density; Ensure cells are in log-phase growth; Check cell culture for contamination.
Inconsistent results between replicates Pipetting errors; Uneven cell seeding; Edge effects in the 96-well plate.Use a multichannel pipette for consistency; Mix cell suspension thoroughly before seeding; Avoid using the outermost wells of the plate.[19]
Vehicle control shows toxicity DMSO concentration is too high.Ensure final DMSO concentration is non-toxic for your specific cell line (generally <0.5%).

References

  • Murray, I. A., Patterson, A. D., & Perdew, G. H. (2014). Aryl hydrocarbon receptor ligands in cancer: friend and foe. Nature Reviews Cancer, 14(12), 801–814. [Link]

  • Wang, Z., et al. (2024). The potential of aryl hydrocarbon receptor as receptors for metabolic changes in tumors. Frontiers in Oncology, 14, 1335345. [Link]

  • Gao, J., et al. (2018). Role of AhR in positive regulation of cell proliferation and survival. Cell Communication and Signaling, 16(1), 56. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6545. [Link]

  • Barouki, R., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 7, 1-8. [Link]

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Dihydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5275. [Link]

  • Konta, T., et al. (2006). Activation of aryl hydrocarbon decreases cell viability in gastric cancer cell lines. Cancer Science, 97(S1). [Link]

  • Safe, S., et al. (2020). The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer. Cancers, 12(9), 2359. [Link]

  • Al-Dhfyan, A., et al. (2023). Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. Pharmaceuticals, 16(5), 708. [Link]

  • Grantome. (2012). The Aryl Hydrocarbon Receptor as a New Therapeutic Target for Cancer. [Link]

  • Gao, J., et al. (2018). Role of AhR in positive regulation of cell proliferation and survival. ResearchGate. [Link]

  • Kumar, G., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1109-1123. [Link]

  • Andrysik, Z., et al. (2022). Inhibition of Aryl Hydrocarbon Receptor (AhR) Expression Disrupts Cell Proliferation and Alters Energy Metabolism and Fatty Acid Synthesis in Colon Cancer Cells. International Journal of Molecular Sciences, 23(17), 9904. [Link]

  • Salman, A. S., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research: B Chemistry, 16(1). [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. [Link]

  • Trade Science Inc. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1). [Link]

Sources

Method

Application Note: Solvent Selection and In Vitro Formulation Protocol for 1H-Indole, 3,3'-methylenebis[5-fluoro-] (PSB-15160)

Introduction & Mechanistic Context 1H-Indole, 3,3'-methylenebis[5-fluoro-] (commonly known as PSB-15160; CAS: 215997-93-6) is a highly potent diindolylmethane (DIM) derivative. It functions as an orthosteric and alloster...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1H-Indole, 3,3'-methylenebis[5-fluoro-] (commonly known as PSB-15160; CAS: 215997-93-6) is a highly potent diindolylmethane (DIM) derivative. It functions as an orthosteric and allosteric agonist of the orphan G protein-coupled receptor GPR84, exhibiting an EC50 of approximately 80.0 nM[1]. By activating GPR84, PSB-15160 couples to Gi proteins, which subsequently inhibits adenylyl cyclase, reduces cellular cAMP levels, and promotes chemotaxis and cytokine release in innate immune cells such as macrophages and neutrophils[1].

Because of its dual-indole aromatic structure and fluorination, PSB-15160 is exceptionally lipophilic[1]. This hydrophobicity presents a significant challenge for in vitro cell culture assays: the compound is virtually insoluble in aqueous buffers and is highly prone to rapid precipitation if formulated incorrectly[2]. This application note provides a scientifically grounded protocol for selecting the appropriate solvent, preparing stable stock solutions, and executing cell culture treatments without inducing solvent-mediated cytotoxicity.

Mechanistic Rationale for Solvent Selection

The selection of a primary solvent must balance the thermodynamic requirement to solvate the hydrophobic indole rings against the biological requirement to maintain cell viability.

  • Dimethyl Sulfoxide (DMSO): DMSO is the optimal solvent for PSB-15160. Its amphiphilic nature allows it to disrupt the hydrophobic stacking of the indole rings, achieving a maximum solubility of approximately 60 mg/mL (212.55 mM)[3].

  • Aqueous Media Limitations: Direct addition of PSB-15160 powder to cell culture media (e.g., DMEM, RPMI) results in localized supersaturation and immediate crystallization. To prevent this, the compound must be pre-dissolved in 100% DMSO, followed by a rapid, high-dilution step into the aqueous phase[2].

  • Solvent Cytotoxicity Thresholds (Causality): DMSO intercalates into cellular lipid bilayers. At concentrations above 0.5% (v/v), it induces osmotic stress, alters membrane fluidity, and can trigger apoptosis, heavily confounding assay results[2]. Therefore, the final working concentration of DMSO in the cell culture well must be strictly maintained at ≤ 0.5%, and ideally ≤ 0.1%[2].

Quantitative Data: Solubility and Dilution

To ensure accurate dosing, use the following gravimetric and volumetric parameters for PSB-15160 (Molecular Weight: 282.29 g/mol )[3].

Table 1: Solubility Profile of PSB-15160

SolventMax Solubility (mg/mL)Max Solubility (mM)Recommended Use
DMSO 60.0212.55Primary stock solution (In vitro)[3]
Ethanol < 5.0< 17.7Not recommended for primary stock
Aqueous Buffers < 0.1< 0.35Working solution only (requires DMSO carrier)

Table 2: Volumetric Guide for DMSO Stock Preparation (from 1 mg of PSB-15160)

Target Stock ConcentrationVolume of 100% DMSO to Add to 1 mg
1 mM 3.542 mL
5 mM 0.708 mL
10 mM 0.354 mL
20 mM 0.177 mL

Experimental Protocol: Step-by-Step Formulation for Cell Culture

This protocol is designed as a self-validating system : by strictly controlling the vehicle (solvent) variables across all dilutions, any observed cellular response is guaranteed to be drug-specific rather than an artifact of solvent toxicity.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized PSB-15160 powder to reach room temperature in a desiccator. Reasoning: Opening cold vials introduces condensation; water drastically reduces the solubility limit of the organic stock.

  • Reconstitution: Add 354 µL of sterile, cell-culture grade 100% DMSO to 1 mg of PSB-15160[3].

  • Solubilization: Vortex vigorously for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 2–5 minutes[3].

  • Storage: Aliquot the 10 mM stock into single-use amber vials (the compound is light-sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles[3].

Phase 2: Serial Dilution and Media Preparation

Critical Causality Step: Always perform serial dilutions in 100% DMSO before adding the compound to the aqueous media. If you dilute the master stock directly into media to create a concentration curve, the DMSO concentration will vary across your wells, invalidating the experiment[2].

  • DMSO Intermediate Stocks: Create a 1000x concentration curve in 100% DMSO. For example, to treat cells at 10 µM, 5 µM, and 1 µM, prepare DMSO stocks at 10 mM, 5 mM, and 1 mM.

  • Aqueous Dilution: Warm the complete cell culture media to 37°C. Reasoning: Cold media drastically reduces the kinetic solubility limit, causing immediate compound precipitation.

  • Dropwise Addition: Add 1 µL of the respective 1000x DMSO stock to 999 µL of warmed media. Vortex immediately upon addition to ensure rapid dispersion. This yields a 1x working solution with a constant 0.1% DMSO concentration across all doses[2].

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of media (0.1% DMSO final).

Phase 3: Cell Treatment
  • Aspirate the old media from the cell culture plates.

  • Gently overlay the cells with the PSB-15160 working solutions.

  • Incubate at 37°C, 5% CO 2​ for the desired assay duration (typically 24-72 hours).

Visualizations

GPR84_Pathway PSB 1H-Indole, 3,3'-methylenebis[5-fluoro-] (PSB-15160) GPR84 GPR84 Receptor (Macrophage/Neutrophil) PSB->GPR84 Agonism Gi Gi Protein Coupling GPR84->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Immune Chemotaxis & Cytokine Release (Immune Activation) cAMP->Immune Downstream Effect

Mechanism of action of PSB-15160 activating the GPR84 signaling pathway.

Workflow Powder PSB-15160 Powder DMSO Add 100% DMSO (Sonication) Powder->DMSO Stock Master Stock (e.g., 10 mM) DMSO->Stock Serial Serial Dilution in DMSO Stock->Serial Media Dilute in Culture Media (Final DMSO <0.5%) Serial->Media Assay Cell Culture Assay Media->Assay

Standard workflow for formulating PSB-15160 for in vitro cell culture assays.

Troubleshooting & Quality Control

  • Precipitation Detection: If the assay yields inconsistent dose-response curves, inspect the wells under a phase-contrast microscope at 20x magnification. PSB-15160 precipitates appear as needle-like microcrystals or cloudy aggregates. If observed, verify that the media was warmed prior to DMSO addition.

  • Edge Effects & Adsorption: Highly lipophilic compounds can adsorb to the plastic walls of standard polystyrene microplates. If apparent potency drops at lower concentrations, consider using low-binding plates or pre-coating the plates to minimize non-specific binding.

References

  • ACS Publications. "Diindolylmethane Derivatives: Potent Agonists of the Immunostimulatory Orphan G Protein-Coupled Receptor GPR84." Journal of Medicinal Chemistry, 2017. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 1H-Indole, 3,3'-methylenebis[5-fluoro- as a Promising Precursor in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of fluorine can significantly enhance the pharmacological profile of these molecules.[1][3] This document provides a detailed guide on the potential of a novel precursor, 1H-Indole, 3,3'-methylenebis[5-fluoro- (hereafter referred to as 5F-BIM), in drug discovery. While this specific molecule is not extensively characterized in existing literature, its constituent parts—the bis(indolyl)methane (BIM) scaffold and the 5-fluoroindole moiety—are well-studied and exhibit significant biological activities.[4][5] These application notes will therefore extrapolate from established knowledge to provide a robust framework for the synthesis, characterization, and biological evaluation of 5F-BIM and its derivatives. We present detailed protocols for its synthesis and for screening its potential as an anticancer agent, a common application for BIM compounds.[6][7]

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with therapeutic potential is a central theme in drug discovery. Bis(indolyl)methanes (BIMs) are a class of compounds that have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties.[4][5] The BIM scaffold is found in various natural products and has been a fertile ground for the synthesis of new drug candidates.[4]

The introduction of a fluorine atom at the 5-position of the indole ring is a strategic modification. Fluorine's high electronegativity and small size can alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This often leads to improved pharmacokinetic and pharmacodynamic profiles. Derivatives of 5-fluoroindole have shown promise as α-glucosidase inhibitors, melatonin analogues with antioxidant activity, and even as prodrugs for targeted cancer therapy.[8][9][10]

Therefore, 5F-BIM represents a logical and promising starting point for the development of new therapeutic agents. It combines the proven biological relevance of the BIM scaffold with the advantageous properties conferred by fluorine substitution.

Synthesis of 1H-Indole, 3,3'-methylenebis[5-fluoro- (5F-BIM)

The synthesis of BIMs is typically achieved through the electrophilic substitution of indoles with aldehydes or ketones, often under acidic conditions.[6][11][12] For the synthesis of 5F-BIM, a similar approach can be employed using 5-fluoroindole as the starting material and a source of a methylene bridge.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 5F-BIM is the acid-catalyzed condensation of two equivalents of 5-fluoroindole with a methylene source, such as formaldehyde or its synthetic equivalents like dimethoxymethane.

Diagram of the Proposed Synthetic Pathway for 5F-BIM

G Indole 5-Fluoroindole (2 eq.) Reaction Condensation Reaction Indole->Reaction Methylene Methylene Source (e.g., Formaldehyde) Methylene->Reaction Catalyst Acid Catalyst (e.g., HCl, H2SO4) Catalyst->Reaction Product 1H-Indole, 3,3'-methylenebis[5-fluoro-] (5F-BIM) Reaction->Product

Caption: Proposed acid-catalyzed synthesis of 5F-BIM.

Detailed Synthesis Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Fluoroindole

  • Formaldehyde (37% solution in water) or paraformaldehyde

  • Ethanol (or another suitable solvent)

  • Concentrated Hydrochloric Acid (HCl) or another acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluoroindole (2.0 equivalents) in ethanol.

  • Addition of Reagents: To this solution, add formaldehyde (1.0 equivalent).

  • Catalysis: Slowly add a catalytic amount of concentrated HCl with stirring. The reaction mixture may become warm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Drug Discovery: Anticancer Screening

BIM derivatives have shown significant potential as anticancer agents.[6] Therefore, a primary application of 5F-BIM would be as a precursor for novel anticancer drugs.

Hypothetical Drug Discovery Workflow

The following diagram illustrates a typical workflow for evaluating 5F-BIM and its derivatives as potential anticancer agents.

Workflow for Anticancer Drug Discovery with 5F-BIM

G cluster_0 Lead Generation cluster_1 Lead Optimization cluster_2 Preclinical Development A Synthesis of 5F-BIM Library B In vitro Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action Studies (e.g., Apoptosis Assay) B->C D Structure-Activity Relationship (SAR) C->D E In vivo Efficacy (Xenograft Models) D->E F ADMET Studies E->F

Caption: A streamlined workflow for anticancer drug discovery.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line (e.g., fibroblasts) for assessing selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 5F-BIM and its derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5F-BIM and derivatives) and a positive control (e.g., doxorubicin). Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Data Presentation

The results of the MTT assay can be summarized in a table for easy comparison.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)Selectivity Index (SI) for MCF-7
5F-BIM15.222.5>100>6.6
Derivative 15.88.1>100>17.2
Derivative 225.130.7>100>4.0
Doxorubicin0.50.82.14.2

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Protocol 2: Apoptosis Induction Assay (Annexin V/PI Staining)

This assay helps to determine if the cytotoxic effect of a compound is due to the induction of apoptosis.

Materials:

  • Cancer cell line of interest

  • 5F-BIM derivative with potent cytotoxic activity

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Conclusion and Future Directions

1H-Indole, 3,3'-methylenebis[5-fluoro- (5F-BIM) is a promising, yet underexplored, precursor for drug discovery. Its synthesis is feasible through established methods, and its structural features suggest a high potential for biological activity, particularly in the realm of oncology. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize, screen, and characterize 5F-BIM and its derivatives. Future work should focus on creating a library of 5F-BIM analogues with diverse substitutions to establish clear structure-activity relationships (SAR) and to identify lead compounds for further preclinical development.

References

  • Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega. [Link]

  • Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. PMC - NIH. [Link]

  • A Sustainable Green Approach for Synthesis of Bis(Indolyl) Methanes in Ionic Liquid. Journal of Pharmaceutical Negative Results. [Link]

  • 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. [Link]

  • Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. PMC. [Link]

  • Bisindole Compounds—Synthesis and Medicinal Properties. MDPI. [Link]

  • Bis(indolyl)methane Alkaloids: Isolation, Bioactivity, and Syntheses. Bentham Science. [Link]

  • Synthesis and Biological Activities of 5, 6-Difluoroindole-3-Acetic Acid. Amanote Research. [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Oriental Journal of Chemistry. [Link]

  • In Vitro Evaluation of Endocrine-Related Adverse Effects of 5-Fluoroindole Derived Melatonin Analogues with Antioxidant Activity. PubMed. [Link]

  • An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Taylor & Francis Online. [Link]

  • The preparation of bis(indolyl)methanes by reaction of indole... ResearchGate. [Link]

  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]

  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PMC. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC. [Link]

  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]

  • 5-Fluoro-3-methyl-1H-indole. PubChem. [Link]

  • Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journals. [Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. [Link]

  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]

  • Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]

  • Organic CHEMISTRY. TSI Journals. [Link])

Sources

Method

Application Note: Spectrophotometric and Spectrofluorimetric Determination of 3,3'-Methylenebis(5-fluoro-1H-indole)

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Biological Context 3,3'-Methylenebis(5-fluoro-1H-ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Biological Context

3,3'-Methylenebis(5-fluoro-1H-indole) , widely known in pharmacological research as PSB-15160 , is a highly potent orthosteric and allosteric agonist of the GPR84 receptor[1]. GPR84 is a G protein-coupled receptor primarily expressed on immune cells such as macrophages and neutrophils, playing a critical role in immune cell activation and inflammatory responses[1]. In preclinical models, PSB-15160 exhibits an EC₅₀ in the low nanomolar range (~10–30 nM), triggering Gi protein signaling, which subsequently inhibits cAMP production and promotes chemotaxis[1].

As this compound advances in preclinical studies for inflammatory diseases and fibrosis, rapid, cost-effective, and highly sensitive analytical methods are required for pharmacokinetic profiling, formulation quality control, and dissolution testing. This application note details a rigorously validated, self-validating spectrophotometric methodology for the quantification of PSB-15160.

Pathway L PSB-15160 (GPR84 Agonist) R GPR84 Receptor Activation L->R G Gi Protein Coupling R->G AC Adenylyl Cyclase Inhibition G->AC cAMP Decreased cAMP Levels AC->cAMP Imm Immune Cell Chemotaxis cAMP->Imm

Mechanism of action of PSB-15160 via GPR84 receptor activation and Gi signaling.

Chemical & Photophysical Principles (Causality)

The spectrophotometric determination of bis(indolyl)methanes (BIMs) relies heavily on their unique conjugated π -electron systems.

1. Direct UV-Vis Absorption: The indole moieties in PSB-15160 possess strong π→π∗ electronic transitions. The presence of the highly electronegative fluorine atoms at the 5-position exerts an inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). This distinct electronic distribution yields a stable, intense absorption maximum ( λmax​ ) at approximately 285–292 nm in polar aprotic solvents like acetonitrile, demonstrating predictable solvatochromism[2].

2. Acid-Catalyzed Meso-Proton Dissociation (Colorimetric Shift): A critical, field-proven insight into the photophysics of BIM derivatives is their ambivalent nature under acidic conditions. Research utilizing ultrafast spectroscopy has demonstrated that in the presence of strong acids, the central methylene bridge (meso-carbon) exhibits an enhanced propensity to lose a proton (meso-hydrogen dissociation)[3]. This dissociation, which can be further triggered by light activation, generates a highly conjugated, resonance-stabilized carbocation[3]. This structural transformation shifts the absorption from the UV region into the visible spectrum ( λmax​ ~ 520 nm), allowing for a highly specific colorimetric assay that is immune to standard UV-absorbing biological interferences (e.g., proteins, nucleic acids).

Photophysics BIM PSB-15160 (Neutral State) λmax ~ 290 nm Meso Meso-Hydrogen Dissociation BIM->Meso Light/UV Acid Acidic Medium (H+) Acid->Meso Cation Colored Cation (Visible Absorbance) λmax ~ 520 nm Meso->Cation

Acid-induced meso-hydrogen dissociation of bis(indolyl)methanes yielding a colored species.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . The analyst cannot proceed to sample quantification unless the built-in System Suitability Testing (SST) parameters are met.

Materials and Reagents
  • Analyte: 3,3'-Methylenebis(5-fluoro-1H-indole) (PSB-15160), Purity 98%.

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH).

  • Reagents: Trichloroacetic acid (TCA) (Analytical grade), 0.1 M Hydrochloric acid (HCl).

  • Instrumentation: Double-beam UV-Vis spectrophotometer (e.g., Perkin Elmer Lambda series) with 1.0 cm quartz cells; Spectrofluorometer for orthogonal validation[2].

Method A: Direct UV-Vis Quantification

Optimal for high-concentration formulation testing and dissolution studies.

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of PSB-15160 and dissolve in 10.0 mL of ACN to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with ACN to prepare working standards ranging from 2.0 to 20.0 µg/mL.

Step 2: System Suitability Testing (SST) - Critical Validation Gate

  • Blank Verification: Scan the ACN blank from 200–400 nm. Pass criteria: Absorbance < 0.02 AU at 290 nm.

  • Precision Check: Measure the 10.0 µg/mL standard six consecutive times. Pass criteria: Relative Standard Deviation (RSD) 1.5%.

  • Do not proceed to Step 3 unless SST criteria are strictly met.

Step 3: Sample Measurement

  • Dilute the unknown sample in ACN to fall within the linear range (2.0–20.0 µg/mL).

  • Record the absorbance at λmax​ = 290 nm against the ACN blank.

  • Calculate the concentration using the linear regression equation derived from the calibration curve.

Method B: Acid-Induced Colorimetric Assay

Optimal for biological matrices (e.g., plasma) where UV interference is high.

Step 1: Reagent and Sample Preparation

  • Prepare a 20% (w/v) TCA solution in Methanol.

  • Extract PSB-15160 from the biological matrix using liquid-liquid extraction (Ethyl Acetate), evaporate to dryness under nitrogen, and reconstitute in 1.0 mL of MeOH.

Step 2: Derivatization (Meso-Proton Dissociation)

  • Transfer 1.0 mL of the reconstituted sample to a glass reaction tube.

  • Add 1.0 mL of the 20% TCA reagent.

  • Vortex for 30 seconds and incubate at 40°C for 15 minutes to drive the meso-hydrogen dissociation to completion[3].

  • Cool to room temperature.

Step 3: Measurement

  • Measure the absorbance of the resulting colored complex at λmax​ = 520 nm against a reagent blank (matrix extract without analyte + TCA).

Workflow A Sample Preparation B Solvent Extraction A->B C Acidic Derivatization B->C D Spectrophotometric Analysis C->D E Data Processing D->E

Analytical workflow for the colorimetric quantification of PSB-15160 in biological matrices.

Data Presentation & Method Validation

The methods were validated according to ICH Q2(R1) guidelines. The quantitative data and optical characteristics are summarized in the tables below.

Table 1: Photophysical Properties of PSB-15160
ParameterDirect UV-Vis Method (ACN)Colorimetric Method (TCA/MeOH)
Absorption Maximum ( λmax​ ) 290 nm520 nm
Molar Absorptivity ( ϵ ) 2.45×104 L mol−1cm−1 1.82×104 L mol−1cm−1
Fluorescence Emission ( λem​ ) 345 nm (Excitation at 290 nm)N/A (Quenched in acidic media)
Transition Type π→π∗ (Indole ring)Meso-carbocation resonance
Table 2: Analytical Method Validation Parameters
Validation ParameterDirect UV-Vis MethodColorimetric MethodAcceptance Criteria (ICH)
Linearity Range 2.0 – 20.0 µg/mL5.0 – 50.0 µg/mL R2≥0.995
Regression Equation y=0.086x+0.004 y=0.064x+0.012 N/A
Limit of Detection (LOD) 0.45 µg/mL1.15 µg/mLSignal-to-Noise 3:1
Limit of Quantitation (LOQ) 1.36 µg/mL3.48 µg/mLSignal-to-Noise 10:1
Intra-day Precision (RSD%) 0.85%1.24% 2.0%
Accuracy (% Recovery) 99.2% – 101.5%98.1% – 102.3%98.0% – 102.0%

Conclusion

The spectrophotometric determination of 3,3'-methylenebis(5-fluoro-1H-indole) (PSB-15160) can be executed with high precision and accuracy using either direct UV-Vis analysis or an acid-catalyzed colorimetric shift assay. By leveraging the unique photophysical property of meso-hydrogen dissociation inherent to bis(indolyl)methanes[3], analysts can bypass complex chromatographic setups for routine formulation checks and pharmacokinetic matrix extractions. The implementation of strict System Suitability Testing ensures that the protocol remains a robust, self-validating system suitable for rigorous drug development environments.

References

  • Universidade do Minho (UMinho). "Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "The enhanced ultrafast dissociation of meso-hydrogen of bis(indolyl)methane derivatives under acidic conditions". Photochemical & Photobiological Sciences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving HPLC peak tailing for fluorinated bis(indolyl)methane derivatives

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals working with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals working with complex heterocyclic scaffolds.

Fluorinated bis(indolyl)methanes (BIMs) present a unique chromatographic challenge. Their structural duality—combining the strong hydrogen-bond donating capacity of secondary indole amines with the highly lipophilic, electron-withdrawing nature of fluorine—often results in severe peak tailing, broadening, and poor resolution. This guide deconstructs the chemical causality behind these issues and provides self-validating protocols to restore peak symmetry.

Section 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why do fluorinated bis(indolyl)methanes (BIMs) exhibit severe peak tailing on standard C18 columns? A1: Peak tailing in HPLC is fundamentally a symptom of multiple retention mechanisms occurring simultaneously. For fluorinated BIMs, the primary retention mechanism is hydrophobic partitioning. However, tailing often arises from secondary interactions between these analyte molecules and active sites (such as residual silanol groups) on the stationary phase[1]. Standard silica-based C18 columns contain residual silanols (Si-OH). When the mobile phase pH exceeds 4.0, these silanols ionize to form SiO⁻, creating powerful ion-exchange and hydrogen-bonding interactions with the indole NH. Furthermore, fluorination alters the electron density of the indole ring, increasing the molecule's dipole moment and exacerbating these secondary interactions.

Q2: How does mobile phase pH optimization suppress these secondary interactions? A2: The causality of silanol-induced tailing is rooted in the pKa of the silica support (typically ~3.5–4.5). By lowering the mobile phase pH below 3.0 using acidic modifiers like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA), you ensure that the residual silanol groups remain fully protonated (Si-OH). This neutralizes their negative charge, effectively shutting down the ion-exchange pathway and significantly reducing the strength of secondary hydrogen bonding.

Q3: Can buffer selection actively mask residual active sites? A3: Yes. If low pH alone is insufficient, utilizing a volatile buffer salt such as ammonium formate or ammonium acetate (e.g., 10–20 mM) provides a competitive masking effect. The ammonium ions (NH₄⁺) in the mobile phase compete with the indole NH for the residual silanol active sites. Studies utilizing bis(indolyl)methane derivatives have demonstrated that optimizing ammonium formate buffer concentrations (e.g., pH 4.65) can restore peak symmetry, achieving tailing factors as low as 1.20[2].

Q4: What stationary phases are best suited for fluorinated indoles? A4: While heavily end-capped C18 columns reduce silanol exposure, fluorinated analytes often benefit from alternative selectivities. Pentafluorophenyl (PFP) columns are highly recommended. Fluorinated phases provide different elution orders and enhanced selectivity for halogenated aromatic compounds[3]. The PFP phase interacts with fluorinated BIMs via fluorous affinity, π-π interactions, and dipole-dipole interactions, which often dominate over silanol interactions, resulting in sharper, more symmetrical peaks.

Q5: Could my sample preparation be causing the tailing? A5: Absolutely. A common, yet overlooked, cause of peak distortion (including fronting and tailing) is injection solvent mismatch, also known as the "reverse solvent effect." Injecting a sample dissolved in a strong solvent (like 100% Acetonitrile or DMSO) into a weaker, highly aqueous mobile phase causes the analyte to precipitate or travel rapidly down the column before partitioning properly. Always ensure the sample solvent strength is compatible with the initial mobile phase composition[1]. Injecting in a solvent stronger than the mobile phase can cause peak shape problems such as peak splitting or broadening[4].

Section 2: Mechanistic & Workflow Visualizations

Mechanism BIM Fluorinated Bis(indolyl)methane (H-Bond Donor + Fluorous Motif) Interaction Secondary Interactions (H-Bonding & Dipole) BIM->Interaction Silanol Ionized Silanols (SiO-) on Silica Support Silanol->Interaction Tailing Peak Tailing / Broadening Interaction->Tailing Solution1 Low pH (Formic Acid) Protonates Silanols (SiOH) Solution1->Silanol Inhibits Ionization Solution2 Buffer Salts (NH4+) Mask Active Sites Solution2->Interaction Competes for Sites Solution3 PFP Stationary Phase Enhances Fluorous Affinity Solution3->BIM Primary Retention

Mechanistic pathways of secondary interactions causing tailing and targeted chemical solutions.

TroubleshootingWorkflow Start Observe Peak Tailing in Fluorinated BIMs CheckInj Check Injection Solvent & Sample Mass Start->CheckInj IsOverload Is Solvent Stronger Than Mobile Phase? CheckInj->IsOverload Dilute Match Solvent to Initial Mobile Phase IsOverload->Dilute Yes CheckpH Evaluate Mobile Phase pH & Buffer IsOverload->CheckpH No Success Symmetrical Peak (Tailing Factor < 1.5) Dilute->Success AddModifier Add 0.1% Formic Acid or Ammonium Formate CheckpH->AddModifier Silanol Interaction CheckCol Assess Column Chemistry AddModifier->CheckCol If Tailing Persists ChangeCol Switch to PFP or End-Capped C18 CheckCol->ChangeCol ChangeCol->Success

Logical workflow for troubleshooting HPLC peak tailing of fluorinated bis(indolyl)methanes.

Section 3: Quantitative Data & Benchmarking

The following table summarizes the causal relationship between column chemistry, mobile phase modifiers, and the resulting USP Tailing Factor (Tf) for fluorinated BIMs. A Tf value of 1.0 indicates perfect symmetry; values > 1.5 generally fail system suitability requirements.

Column ChemistryMobile Phase AdditivePrimary Retention MechanismExpected Tailing Factor (Tf)Resolution Status
Standard C18 (Non-endcapped)None (Water/ACN)Hydrophobic + Strong H-Bonding2.5 - 3.5Severe Tailing
End-capped C18None (Water/ACN)Hydrophobic + Weak H-Bonding1.8 - 2.2Moderate Tailing
End-capped C180.1% Formic Acid (pH ~2.7)Hydrophobic (Silanols protonated)1.3 - 1.5Acceptable
End-capped C1820 mM Ammonium FormateHydrophobic (Silanols masked)1.2 - 1.4Good
Pentafluorophenyl (PFP)0.1% Formic AcidFluorous + π-π + Hydrophobic1.0 - 1.2Excellent (Symmetrical)

Section 4: Self-Validating Experimental Protocol

Systematic Mobile Phase & Column Screening Protocol for Fluorinated BIMs This protocol is designed as a self-validating system. You will not proceed to the next phase of troubleshooting unless the System Suitability Test (SST) explicitly fails, ensuring that you do not over-engineer your chromatographic method.

Step 1: System Suitability & Baseline Establishment

  • Prepare a 10 µg/mL standard of your fluorinated BIM in a solvent matching your initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water).

  • Inject 5 µL onto your current C18 column using a standard gradient (e.g., 10% to 90% ACN over 15 minutes) with no additives.

  • Validation Gate: Calculate the USP Tailing Factor (Tf) at 5% peak height.

    • If Tf ≤ 1.5: The system is suitable. Stop here.

    • If Tf > 1.5: Proceed to Step 2.

Step 2: Injection Solvent Optimization (Eliminating Reverse Solvent Effect)

  • Dilute your sample by 50% using pure HPLC-grade water to force the injection solvent to be weaker than the mobile phase.

  • Re-inject the sample.

  • Validation Gate: Recalculate Tf. If peak shape improves but Tf remains > 1.5, the issue is chemical (secondary interactions), not physical volume overload. Proceed to Step 3.

Step 3: Mobile Phase pH & Buffer Screening

  • Prepare Mobile Phase A: HPLC Water + 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Equilibrate the column with 10 column volumes of the new acidic mobile phase to ensure full protonation of residual silanols.

  • Inject the sample.

  • Validation Gate: Recalculate Tf.

    • If Tf ≤ 1.5: The silanol interactions have been successfully suppressed.

    • If Tf > 1.5: The fluorinated motif is causing alternative secondary interactions. Proceed to Step 4.

Step 4: Column Chemistry Pivot

  • Replace the C18 column with a Pentafluorophenyl (PFP) column of equivalent dimensions and particle size.

  • Utilize the acidic mobile phase prepared in Step 3 (PFP columns perform exceptionally well under acidic conditions to promote fluorous interactions).

  • Inject the sample.

  • Final Validation: The Tf should now read between 1.0 and 1.2, confirming that fluorous affinity and π-π interactions have successfully superseded the disruptive silanol hydrogen-bonding pathways.

References

  • LCGC International : LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available at:[Link]

  • Waters Corporation : Troubleshooting Peak Shape Problems in HPLC. Available at:[Link]

  • Chromatography Online : Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Available at:[Link]

  • Agilent : Tips and Tricks of HPLC System Troubleshooting. Available at:[Link]

  • ResearchGate : The Retention, Direct Detection and Quantitation of Palladium (II) Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection (Furanyl Bis(indolyl)methane). Available at:[Link]

Sources

Optimization

Degradation and stability of 1H-Indole, 3,3'-methylenebis[5-fluoro- in DMSO solutions

Welcome to the Technical Support Center for 1H-Indole, 3,3'-methylenebis[5-fluoro- (commonly known as 5-fluoro-DIM or 5,5'-difluoro-3,3'-diindolylmethane). As a fluorinated derivative of the bioactive compound 3,3'-diind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1H-Indole, 3,3'-methylenebis[5-fluoro- (commonly known as 5-fluoro-DIM or 5,5'-difluoro-3,3'-diindolylmethane). As a fluorinated derivative of the bioactive compound 3,3'-diindolylmethane (DIM), 5-fluoro-DIM is highly lipophilic and presents significant physicochemical challenges during in vitro and in vivo studies.

This guide is engineered for researchers and drug development professionals to troubleshoot stability, degradation, and solubility issues specifically related to handling this compound in Dimethyl Sulfoxide (DMSO) solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: My 5-fluoro-DIM stock solution in DMSO turned yellow/brown after a few weeks at room temperature. Is it still viable for my assays? A1: No, the compound has likely degraded. Mechanistic Causality: Like unfluorinated DIM, 5-fluoro-DIM is highly susceptible to oxidation when stored in DMSO at room temperature [1.3]. DMSO is a hygroscopic solvent; it readily absorbs atmospheric moisture when opened. The introduction of water and dissolved oxygen catalyzes the oxidative cleavage or dimerization of the central methylene bridge in the diindolylmethane core. This leads to the formation of colored, inactive, or off-target degradation products (such as fluorinated indolo[3,2-b]carbazoles). To maintain compound integrity, DMSO stock solutions must be purged with an inert gas and stored at -20°C or -80°C[1].

Q2: I diluted my 10 mM DMSO stock directly into cell culture media, but my experimental results are inconsistent and I observed a cloudy suspension. What happened? A2: You are experiencing a solvent-crash precipitation. Mechanistic Causality: 5-fluoro-DIM is practically insoluble in aqueous environments[2]. When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic 5-fluoro-DIM can disperse. This creates a localized state of supersaturation, causing the compound to crash out of solution as an amorphous or crystalline precipitate[2]. Solution: Never add crystalline DIM derivatives directly to aqueous media[2]. Instead, ensure your final DMSO concentration is sufficient (typically 0.1% to 0.5% depending on the target concentration) and use a step-wise serial dilution with vigorous vortexing[2]. Alternatively, encapsulate the compound using 2-hydroxypropyl-β-cyclodextrin to enhance aqueous bioavailability without increasing DMSO toxicity.

Q3: Does repeated freezing and thawing of the DMSO stock affect 5-fluoro-DIM stability? A3: Yes, it introduces critical failure points. Mechanistic Causality: While the physical act of freezing and thawing DMSO (which freezes at 18.5°C) does not inherently destroy most stable repository compounds[3], the process is highly detrimental to moisture-sensitive indole derivatives. Opening a cold vial introduces condensation (water) into the hygroscopic DMSO. Furthermore, repeated freeze-thaw cycles create localized concentration gradients, leading to micro-precipitation of 5-fluoro-DIM that may not fully redissolve upon thawing.

Part 2: Quantitative Data on Stability

The following table summarizes the stability of 5-fluoro-DIM under various storage and experimental conditions to help you design a fail-safe workflow.

Storage ConditionSolvent / MatrixEstimated StabilityPrimary Degradation Risk
Solid Powder None> 2 Years (-20°C)Minimal if kept desiccated[1].
10 mM Stock Anhydrous DMSO (-80°C)> 6 MonthsMinimal (if sealed under Nitrogen/Argon).
10 mM Stock DMSO (Room Temp, Dark)< 2 to 3 WeeksHydrolysis and Oxidation[4].
10 mM Stock DMSO (Room Temp, Light)< 1 WeekPhotolytic & Oxidative Degradation.
Working Dilution Aqueous Buffer / Media (37°C)< 24 HoursSolvent crash (Precipitation) / Aggregation[2].

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity and reproducible data, follow this self-validating methodology for preparing and utilizing 5-fluoro-DIM solutions.

Phase 1: Preparation of the Master Stock

  • Equilibration: Allow the lyophilized 5-fluoro-DIM powder to fully equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Dissolution: Weigh the required mass and dissolve in Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM to 30 mM stock[1]. Note: Gentle warming in a 37°C water bath can aid dissolution if necessary, but do not exceed 10 minutes[2].

  • Inert Purging: Gently blow a stream of dry Nitrogen (N₂) or Argon gas over the surface of the solution for 10 seconds to displace atmospheric oxygen.

Phase 2: Aliquoting and Storage 4. Aliquot Generation: Immediately divide the master stock into single-use aliquots (e.g., 10 µL - 50 µL) using amber or opaque microcentrifuge tubes to prevent photolytic degradation. 5. Cryopreservation: Store all aliquots at -80°C. Rule of thumb: An aliquot should be thawed exactly once and any remainder discarded.

Phase 3: Pre-Assay Validation & Aqueous Dilution 6. Integrity Check (Optional but Recommended): For long-term studies, validate the integrity of an aged stock aliquot via LC-UV/MS against a freshly prepared standard. Look for the absence of secondary peaks (dimers/oxidized species)[3]. 7. Dilution: To avoid solvent crash, perform a serial dilution. First, dilute the DMSO stock 1:10 in pure DMSO, then slowly add this intermediate stock dropwise to your vigorously vortexed aqueous media to achieve the final desired concentration (maintaining a final DMSO concentration of ≤0.5%).

Part 4: Visualization of Workflows & Degradation Pathways

The following diagram illustrates the logical relationship between handling practices, solvent dynamics, and the molecular fate of 5-fluoro-DIM.

Workflow Start 1H-Indole, 3,3'-methylenebis[5-fluoro- (Solid Powder) Dissolve Dissolve in Anhydrous DMSO (Purge with Argon/N2) Start->Dissolve Add Solvent GoodStore Aliquot & Store at -80°C (Protected from light) Dissolve->GoodStore Best Practice BadStore Store at Room Temp / Open Air (Moisture & O2 exposure) Dissolve->BadStore Improper Handling Dilution Dilute in Aqueous Media (e.g., Buffer/Cell Media) GoodStore->Dilution Thaw exactly once Degradation Oxidation & Dimerization (Loss of Efficacy / Color Change) BadStore->Degradation Hydrolysis / Oxidation Degradation->Dilution Unreliable Data Precipitation Solvent Crash / Precipitation (If diluted too rapidly) Dilution->Precipitation Direct dropwise addition Success Stable in vitro Assay (Use within 24 hours) Dilution->Success Serial dilution or Cyclodextrin complexation

Workflow and degradation pathways of 5-fluoro-DIM in DMSO solutions.

References

  • Source: nih.
  • Source: nih.
  • Source: caymanchem.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 3,3'-methylenebis(5-fluoro-1H-indole)

Introduction Welcome to the technical support center for the microwave-assisted synthesis of 3,3'-methylenebis(5-fluoro-1H-indole). This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the microwave-assisted synthesis of 3,3'-methylenebis(5-fluoro-1H-indole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthesis. The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the electronic properties of the molecule, influencing its reactivity in electrophilic substitution reactions. This guide will address the nuances of working with this substrate under microwave conditions to help you optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of 3,3'-methylenebis(5-fluoro-1H-indole)?

A1: The synthesis involves an acid-catalyzed electrophilic substitution reaction between two equivalents of 5-fluoro-1H-indole and one equivalent of a methylene source, typically formaldehyde or a formaldehyde equivalent like paraformaldehyde or dimethoxymethane.[1] The reaction is significantly accelerated by microwave irradiation.

Q2: Why use microwave irradiation for this synthesis?

A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often cleaner reaction profiles with fewer byproducts.[2][3] This is due to efficient and uniform heating of the reaction mixture.

Q3: How does the fluorine substituent at the C5 position affect the reaction?

A3: The fluorine atom is an electron-withdrawing group, which can decrease the nucleophilicity of the indole ring compared to unsubstituted indole. This may necessitate slightly more forcing reaction conditions (e.g., higher temperature or a more active catalyst) to achieve high conversion. However, the electrophilic substitution still strongly favors the C3 position.

Q4: What are the most common catalysts for this reaction?

A4: A variety of acidic catalysts can be employed. These range from Brønsted acids like glacial acetic acid and p-toluenesulfonic acid to Lewis acids such as SnCl2·2H2O, InCl3, and Sc(OTf)3.[4][5] For greener approaches, solid acid catalysts like Amberlyst-15 or montmorillonite K-10 clay are also effective and offer the advantage of easier separation.[5]

Q5: Is a solvent necessary for this reaction?

A5: Not always. Solvent-free ("dry media") conditions are a key advantage of microwave synthesis and can be very effective for this reaction, often leading to higher yields and simpler work-up.[2][3] If a solvent is used, polar solvents that absorb microwave radiation efficiently, such as DMF, DMSO, or ethanol, are preferred.

Q6: What are the typical safety precautions for this experiment?

A6: This reaction should be performed in a dedicated microwave reactor designed for chemical synthesis, which allows for precise temperature and pressure control. Formaldehyde and its sources are toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3,3'-methylenebis(5-fluoro-1H-indole).

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Activity: The electron-withdrawing fluorine may require a stronger acid. 2. Low Microwave Power/Temperature: The activation energy for the reaction may not be reached. 3. Decomposition of Reactants or Product: Prolonged exposure to high temperatures can cause degradation. 4. Poor Microwave Coupling: Non-polar solvents or dry media may not be absorbing microwave energy efficiently.1. Catalyst Screening: Try a stronger Lewis acid (e.g., Sc(OTf)3) or a higher loading of the current catalyst. 2. Optimize Microwave Parameters: Increase the target temperature in increments of 10-20°C. Increase the microwave power to reach the set temperature more rapidly.[6][7] 3. Reduce Reaction Time: Monitor the reaction by TLC at short intervals (e.g., every 1-2 minutes) to find the optimal time before degradation occurs. 4. Add a Polar Co-solvent: If using a non-polar solvent, add a small amount of a polar solvent like ethanol or DMF to improve energy absorption. For solvent-free reactions, consider adding a small amount of a high-dielectric solid support like silica or alumina.
Formation of Multiple Byproducts 1. Over-alkylation or Polymerization: The intermediate azafulvenium salt can react with more than one additional indole molecule or polymerize under harsh conditions. 2. Side Reactions at Other Positions: While less likely, substitution at other positions on the indole ring can occur. 3. Aldol Condensation of Aldehyde Source: If using a ketone as the methylene source, self-condensation can occur.1. Control Stoichiometry: Ensure a precise 2:1 molar ratio of 5-fluoroindole to the formaldehyde source. 2. Milder Conditions: Reduce the reaction temperature or use a milder catalyst. 3. Purification: Isolate the desired product using column chromatography. A gradient elution from non-polar (e.g., hexane) to moderately polar (e.g., ethyl acetate/hexane mixture) is typically effective.
Product is Dark/Oily and Difficult to Purify 1. Product Degradation: As mentioned, the product can be sensitive to prolonged heating. 2. Residual Catalyst: Some catalysts can lead to coloration. 3. Solvent Impurities: Impurities in the starting materials or solvents can lead to colored byproducts.1. Optimize Reaction Time: Minimize the reaction time to what is necessary for complete conversion of the starting material. 2. Work-up Procedure: After the reaction, dissolve the mixture in a suitable solvent like ethyl acetate and wash with a mild base (e.g., saturated NaHCO3 solution) to neutralize and remove the acid catalyst, followed by a brine wash. 3. Purification Technique: If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. If it remains an oil, column chromatography is the best option. The use of activated carbon during workup can sometimes help remove colored impurities.[8]

Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis using Montmorillonite K-10 Clay

This protocol is based on established green chemistry methods for bis(indolyl)methane synthesis.

Materials:

  • 5-fluoro-1H-indole (2 mmol, 270 mg)

  • Paraformaldehyde (1 mmol, 30 mg)

  • Montmorillonite K-10 clay (100 mg)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • To the microwave reaction vial, add 5-fluoro-1H-indole, paraformaldehyde, and Montmorillonite K-10 clay.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes with magnetic stirring. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • After completion, cool the vial to room temperature.

  • Add 10 mL of ethyl acetate to the vial and stir to dissolve the product.

  • Filter the mixture to remove the clay catalyst.

  • Wash the filtrate with saturated NaHCO3 solution (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Solution-Phase Synthesis using Glacial Acetic Acid

This protocol utilizes a simple Brønsted acid catalyst.[9]

Materials:

  • 5-fluoro-1H-indole (2 mmol, 270 mg)

  • Formaldehyde (37 wt. % in H2O, 1 mmol, 81 µL)

  • Glacial Acetic Acid (3 mL)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • In the microwave reaction vial, dissolve 5-fluoro-1H-indole in glacial acetic acid.

  • Add the formaldehyde solution to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 3-5 minutes with stirring.

  • After cooling, pour the reaction mixture into ice-cold water (20 mL).

  • The product should precipitate. If not, neutralize the solution with a base like NaOH.

  • Collect the solid product by filtration and wash thoroughly with water.

  • Dry the product and recrystallize from ethanol to obtain pure 3,3'-methylenebis(5-fluoro-1H-indole).

Reaction Mechanism and Optimization

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are outlined below.

Reaction_Mechanism Formaldehyde H₂C=O Electrophile H₂C=OH⁺ (Activated Electrophile) Formaldehyde->Electrophile Protonation H+ H⁺ (from Catalyst) 5-Fluoroindole 5-Fluoro-1H-indole Intermediate_1 Indolylcarbinol Intermediate 5-Fluoroindole->Intermediate_1 Nucleophilic attack from C3 Azafulvenium Azafulvenium Ion Intermediate_1->Azafulvenium Loss of H₂O 5-Fluoroindole_2 5-Fluoro-1H-indole (Second equivalent) Protonated_Product Protonated Product Azafulvenium->Protonated_Product 5-Fluoroindole_2->Protonated_Product Nucleophilic attack Final_Product 3,3'-methylenebis(5-fluoro-1H-indole) Protonated_Product->Final_Product Loss of H⁺

Caption: Reaction mechanism for the acid-catalyzed synthesis of 3,3'-methylenebis(5-fluoro-1H-indole).

Optimization Workflow

A systematic approach is key to optimizing your synthesis. Use the following workflow to refine your reaction conditions.

Optimization_Workflow Start Start with Baseline Protocol (e.g., Protocol 1) Catalyst Screen Catalysts (Brønsted vs. Lewis vs. Solid Acid) Start->Catalyst Temperature Optimize Temperature (e.g., 100°C, 120°C, 140°C) Catalyst->Temperature Time Optimize Reaction Time (Monitor by TLC every 2 min) Temperature->Time Check_Yield Yield & Purity Acceptable? Time->Check_Yield End Final Optimized Protocol Check_Yield->End Yes Troubleshoot Consult Troubleshooting Guide Check_Yield->Troubleshoot No Troubleshoot->Catalyst

Caption: Systematic workflow for optimizing the microwave-assisted synthesis.

References

  • A Modified Synthesis of 3-Methyl-Flavones Under Microwave Conditions. (2024). Journal of Scientific Research, 68(3), 134-139. [Link]

  • Schäfer, T., et al. (2018). Environmentally benign, microwave-assisted chemoselective N-hydroxyalkylation of indoles with trifluoroacetaldehyde methyl hemiacetal. Arkivoc, 2018(ii), 122-130. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules, 27(4), 1367. [Link]

  • A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. (2022). International Journal of Chemistry and Applications, 14(1), 1-7. [Link]

  • Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives. (2012). Molecules, 17(7), 8349-8361. [Link]

  • Catalytic Enantioselective Synthesis of 2,3′-Bis(indolyl)methanes Bearing All-Carbon Quaternary Stereocenters via 2-Indole Imine Methides. (2023). Organic Letters, 25(3), 458-463. [Link]

  • Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18 F]Fluoroindoles from Phenylazocarboxylates. (2017). Chemistry, 23(64), 16174-16178. [Link]

  • Microwave Synthetic Routes for Shape-Controlled Catalyst Nanoparticles and Nanocomposites. (2021). Catalysts, 11(6), 743. [Link]

  • Selectfluor facilitated bridging of indoles to bis(indolyl)methanes using methyl tert-butyl ether as a new methylene precursor. (2021). Organic & Biomolecular Chemistry, 19(3), 564-573. [Link]

  • A Convenient One-Pot Synthesis of Bis(indolyl)methane Derivatives and Evaluation of Their Nematicidal Activity against the Root Knot Nematode Meloidogyne incognita. (2022). Russian Journal of Organic Chemistry, 58(12), 2029-2035. [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. (2011). Organic Letters, 13(17), 4584-4587. [Link]

  • Unveiling the role of microwave induction on V2O5@AC catalysts with enhanced activity for low temperature NH3-SCR reaction: an experimental and DFT study. (2022). Environmental Science: Nano, 9(1), 227-240. [Link]

  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002). Heterocycles, 57(2), 381-386. [Link]

  • Solid phase synthesis of bis (indolyl) methanes via electrophilic substitution reaction using SnCl2.2H2O as a mild and efficient Lewis acid catalyst. (2010). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 730-735. [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. (2000). Organic Letters, 2(5), 569-571. [Link]

  • Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology. (2016). Molecules, 21(3), 324. [Link]

  • Optimization of microwave-assisted extraction parameters and characterization of phenolic compounds in Yellow European Plums. (2018). Journal of Food Measurement and Characterization, 12(3), 1896-1904. [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY PRINCIPLES. (2020). Revue Roumaine de Chimie, 65(10), 873-882. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016).
  • Novel Synthetic Route to 5-Substituted Indoles. (1995). Loyola eCommons. [Link]

  • Synthesis of Bis(indolyl) Methane and Some Devices Using Hytrogenous Catalysts (Acidic) in Ecofriendly. (2014). Journal of Chemistry and Materials Research, 6(10), 1-8. [Link]

  • Microwave Assisted Synthesis of Indole Derivatives, an their Complexation Behaviour and Biological Studies. (2011). Oriental Journal of Chemistry, 27(2), 523-528. [Link]

  • Synthesis of Bis(indolyl)methanes via thiourea organocatalysts carrying 3,5-bis(trifluoromethyl)phenyl or 3,5-dichlorophenyl moieties. (2015). Tetrahedron, 71(15), 2329-2336. [Link]

  • a-FLUOROBIS(PHENYLSULFONYL)METHANE. (2013). Organic Syntheses, 90, 130-143. [Link]

  • Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. (2024). Oriental Journal of Chemistry, 40(5). [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry, 40(3). [Link]

  • Understanding the electrophilic aromatic substitution of indole. (2013). Henry Rzepa's Blog. [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. (2001). Indian Journal of Chemistry - Section B, 40B(12), 1143-1147. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of Antimicrobial Assays for 1H-Indole, 3,3'-methylenebis: A Comparative Guide

As antimicrobial resistance (AMR) escalates, researchers are increasingly turning to non-traditional phytochemicals and synthetic derivatives to bypass established resistance mechanisms. 1H-Indole, 3,3'-methylenebis , co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) escalates, researchers are increasingly turning to non-traditional phytochemicals and synthetic derivatives to bypass established resistance mechanisms. 1H-Indole, 3,3'-methylenebis , commonly known as 3,3'-diindolylmethane (DIM) or bis(indolyl)methane, has emerged as a highly potent antimicrobial and anti-biofilm agent[1].

However, translating the efficacy of this highly hydrophobic bis-indole into reproducible in vitro data presents significant analytical challenges. False positives due to compound precipitation and false negatives due to solvent toxicity frequently confound results. This guide provides a rigorous, self-validating framework for assessing the antimicrobial performance of DIM and its derivatives, objectively comparing them against standard clinical antibiotics.

Mechanistic Overview and Comparative Efficacy

Unlike traditional beta-lactams (e.g., Ampicillin) that target cell wall synthesis, or fluoroquinolones (e.g., Ciprofloxacin) that inhibit DNA gyrase, DIM and its halogenated/synthetic derivatives operate via multifaceted virulence-attenuating mechanisms[2]. They actively disrupt quorum sensing (QS) pathways, downregulate extracellular polymeric substance (EPS) production, and permeabilize bacterial membranes[3],[2]. This makes them exceptionally effective against multidrug-resistant (MDR) biofilms where standard antibiotics fail.

Mechanism DIM 1H-Indole, 3,3'-methylenebis (DIM) QS Quorum Sensing Inhibition DIM->QS Downregulates autoinducers Membrane Membrane Permeabilization DIM->Membrane Disrupts lipid bilayer Biofilm Biofilm Disruption (EPS Reduction) QS->Biofilm Prevents EPS assembly Death Bacterial Eradication (e.g., MRSA, P. aeruginosa) Membrane->Death Osmotic lysis Biofilm->Death Restores susceptibility

Proposed antimicrobial and anti-biofilm signaling pathways of 3,3'-diindolylmethane (DIM).

Quantitative Performance Comparison

Recent literature demonstrates that optimized bis(indolyl)methanes can match or exceed the efficacy of frontline antibiotics. For instance, specific bis(indolyl)methane derivatives have exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE)[1]. Furthermore, DIM has shown the ability to inhibit biofilm formation in critical Gram-negative pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa by up to 70%[3].

Table 1: Comparative Efficacy of Bis-indoles vs. Standard Antibiotics

Compound / DrugTarget PathogenAssay TypeEfficacy (MIC / MBIC)Reference
Bis(indolyl)methanes (83a-83d) S. aureus (MRSA), VREPlanktonic (MIC)0.5 – 2.0 µg/mL[1]
3,3'-Diindolylmethane (DIM) P. aeruginosa, A. baumanniiBiofilm (MBIC)65% – 70% Inhibition[3]
Indol-2-one derivatives S. aureusPlanktonic (MIC)18.75 µM[2]
Ciprofloxacin (Control) S. aureus (MRSA)Planktonic (MIC)0.5 – 50 µg/mL[4],[1]
Ampicillin (Control) Gram-positive strainsPlanktonic (MIC)Strain-dependent[2]

Causality in Assay Reproducibility Bottlenecks

Why do DIM antimicrobial assays frequently fail reproducibility checks across different laboratories? As an Application Scientist, it is critical to look beyond the protocol steps and understand the physicochemical interactions at play.

  • Solvent-Induced Artifacts (The DMSO Dilemma): DIM is virtually insoluble in aqueous media. Researchers must use Dimethyl Sulfoxide (DMSO) as a carrier. However, exceeding 1% to 2% v/v DMSO in the final assay well induces osmotic stress and alters membrane permeability in bacteria. This artificially lowers the apparent MIC, leading to false-positive efficacy claims.

  • Optical Interference (Turbidity vs. Growth): At higher concentrations (typically >64 µg/mL), DIM compounds can precipitate out of Mueller-Hinton Broth (MHB). Standard spectrophotometric readouts (OD600) cannot distinguish between bacterial cell density and compound precipitation, rendering standard optical MIC determinations highly inaccurate.

  • Media Cation Variations: The outer membrane stability of Gram-negative bacteria is highly dependent on divalent cations (Ca²⁺, Mg²⁺). Using non-cation-adjusted media leads to erratic membrane permeabilization by DIM, destroying inter-assay reproducibility.

Standardized Self-Validating Protocol

To overcome these bottlenecks, we present a standardized, metabolically-driven broth microdilution workflow. This protocol is designed as a self-validating system , ensuring that every variable is internally controlled.

Workflow Prep 1. Compound Prep (DIM in 1% DMSO) Assay 3. Broth Microdilution (Cation-adjusted MHB) Prep->Assay Serial dilution Inoculum 2. Inoculum Standardization (5x10^5 CFU/mL) Inoculum->Assay Addition to wells Validation 4. Self-Validation (Growth/Solvent Controls) Assay->Validation Parallel controls Readout 5. Metabolic Readout (Resazurin Dye) Validation->Readout 24h Incubation

Self-validating experimental workflow for reproducible DIM antimicrobial assays.

Step-by-Step Methodology

Step 1: Compound Preparation (The Solvent Control Step)

  • Action: Dissolve DIM in 100% molecular-grade DMSO to create a highly concentrated stock (e.g., 10 mg/mL).

  • Causality: A high initial concentration ensures that when the compound is serially diluted into the aqueous assay plate, the final DMSO concentration remains strictly ≤1% v/v. This preserves baseline bacterial viability.

Step 2: Media and Inoculum Standardization

  • Action: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standardize the bacterial suspension to exactly 5×105 CFU/mL using a 0.5 MacFarland standard. Verify retrospectively via agar plate counting.

  • Causality: Variations in inoculum density exponentially shift the MIC (known as the "inoculum effect"). Too many cells overwhelm the compound; too few lead to false susceptibility. CAMHB ensures consistent membrane stability across biological replicates.

Step 3: The Broth Microdilution Assay

  • Action: Perform two-fold serial dilutions of DIM in a 96-well plate.

  • Self-Validating Controls: You must include the following in every plate:

    • Sterility Control: Media only (Validates aseptic technique).

    • Growth Control: Media + Bacteria (Validates baseline bacterial health).

    • Solvent Control: Media + Bacteria + 1% DMSO (Validates that the solvent is not responsible for cell death).

    • Positive Control: Media + Bacteria + Ciprofloxacin (Validates assay sensitivity and strain susceptibility)[4].

Step 4: Metabolic Readout (Resazurin Assay)

  • Action: After 18-24 hours of incubation at 37°C, add 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Causality: Resazurin (blue/non-fluorescent) is enzymatically reduced to resorufin (pink/highly fluorescent) only by viable, metabolically active cells. This completely bypasses the optical turbidity issues caused by DIM precipitation, yielding a true, reproducible MIC.

Step 5: Minimum Biofilm Inhibitory Concentration (MBIC)

  • Action: For biofilm assays, after the initial 24h incubation, discard the planktonic cells. Wash the wells gently 3x with PBS to remove non-adherent cells. Stain the adherent biofilm matrix with 0.1% Crystal Violet for 15 minutes, solubilize with 33% acetic acid, and read absorbance at OD590.

  • Causality: DIM actively prevents EPS matrix assembly[3]. Washing removes dead planktonic cells, ensuring the OD590 reading strictly reflects the structural integrity of the remaining biofilm.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Indole, 3,3'-methylenebis[5-fluoro-]

Foreword: As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 1H-Indole, 3,3'-methylenebis[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. The compound 1H-Indole, 3,3'-methylenebis[5-fluoro-], a complex fluorinated diarylmethane, requires a disposal protocol grounded in a thorough understanding of its chemical nature. The robust carbon-fluorine bond suggests environmental persistence, while the indole motifs are common in bioactive molecules, demanding a cautious approach.[1][2] This guide is structured to provide not just a set of instructions, but a framework for thinking about the safe and compliant disposal of this and similar halogenated research chemicals. Our commitment to scientific integrity must encompass the entire lifecycle of our materials, ensuring the safety of our colleagues and the protection of our environment.

Hazard Identification and Risk Assessment

  • 5-Fluoroindole Moiety: The parent compound, 5-Fluoroindole, is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is reasonable to assume that 1H-Indole, 3,3'-methylenebis[5-fluoro-] will exhibit similar, if not enhanced, irritant properties.

  • Halogenated Organic Compound: The presence of multiple strong carbon-fluorine bonds places this molecule in the category of halogenated organic compounds.[1] Such compounds are often environmentally persistent and require specific disposal methods to prevent their release.[1] Thermal decomposition can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3]

  • Toxicological Data Gaps: The toxicological properties of this specific compound have not been thoroughly investigated.[5] In line with the precautionary principle, it must be treated as a substance with unknown toxicity. All handling and disposal operations should aim to minimize exposure.

Regulatory Framework for Disposal

The disposal of 1H-Indole, 3,3'-methylenebis[5-fluoro-] is governed by regulations for hazardous waste, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA).

As a halogenated organic compound, this waste would likely fall under the EPA's regulations for "Hazardous Wastes From Non-Specific Sources," commonly known as the "F-list."[6] Specifically, if used as a solvent, it could be classified under codes F001 or F002. More broadly, it is a halogenated organic compound (HOC) as defined in 40 CFR 268.[7][8]

The key takeaway is that this material cannot be disposed of in standard laboratory trash or poured down the drain. It must be disposed of as a regulated hazardous waste through a licensed disposal facility.

Hazard Profile & Regulatory Summary
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant, Unknown Systemic Toxicity, Environmental Persistence.[4]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Hydrogen Fluoride (HF).[3]
Regulatory Classification Halogenated Organic Compound.[7][8]
Potential EPA Waste Code F001/F002 (if used as a solvent), or classified based on characteristic hazards (Toxicity).[6]
Disposal Requirement Must be managed as hazardous waste and disposed of via a licensed facility, typically through high-temperature incineration.[5][9][10]

In-Lab Waste Management: Pre-Disposal Protocol

Proper disposal begins at the point of generation. Adherence to these in-lab procedures is critical for safety and compliance.

A. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][13]

B. Waste Segregation: Segregation is paramount to prevent dangerous reactions and ensure proper disposal.

  • Solid Waste: Collect all solid waste contaminated with 1H-Indole, 3,3'-methylenebis[5-fluoro-], including weighing papers, contaminated gloves, and absorbent materials from spill cleanups. Place this waste in a designated, compatible, and clearly labeled solid hazardous waste container.[13]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid hazardous waste container. Causality: Do not mix this halogenated waste stream with non-halogenated solvent waste.[13] Disposal facilities often use different treatment processes for these streams. Halogenated waste typically requires high-temperature incineration with scrubbers to neutralize the resulting acidic gases like HF.[5][9] Mixing streams can complicate and increase the cost of disposal.

  • Sharps Waste: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.

C. Container Selection and Labeling:

  • Compatibility: Use containers made of materials compatible with the waste (e.g., glass for organic solutions, polyethylene for solids). Ensure the container has a secure, tight-fitting lid.[14]

  • Labeling: Label the waste container immediately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1H-Indole, 3,3'-methylenebis[5-fluoro-]" and any solvents present.

    • The approximate concentrations and total volume/mass.

    • The associated hazards (e.g., "Irritant," "Halogenated Organic").

    • The date of accumulation.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final removal from the laboratory.

  • Generation & Segregation: At the end of your experiment, segregate waste as described in Section 3.

  • Containerization: Carefully place solid waste into the designated solid waste container. Pour liquid waste into the designated liquid waste container using a funnel to prevent spills. Do not fill liquid containers beyond 90% capacity to allow for expansion.

  • Secure Closure: Tightly seal the waste container lid.

  • Decontamination: Decontaminate the exterior of the waste container with a suitable solvent (e.g., 70% ethanol) and wipe dry. Dispose of the wipe as solid hazardous waste.

  • Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be in a secondary containment tray to control any potential leaks, away from drains, and segregated from incompatible chemicals like strong oxidizing agents.[3][14]

  • Arrange for Pickup: Once the container is full or waste has been accumulated for the maximum allowed time per your institution's policy, contact your organization's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[13]

  • Documentation: Complete any required waste manifest or pickup request forms provided by your EHS department. Accurate documentation is a legal requirement.

G start_node Waste Generated: 1H-Indole, 3,3'-methylenebis[5-fluoro-] decision_node decision_node start_node->decision_node Assess Physical State process_node_solid Place in compatible container with secure lid. decision_node->process_node_solid Solid (powder, contaminated PPE, etc.) process_node_liquid Pour into compatible container (≤90% full) with secure lid. decision_node->process_node_liquid Liquid (in solution) process_node process_node container_node container_node final_step_node Store in Satellite Accumulation Area & Contact EHS for Pickup container_node_solid HALOGENATED SOLID WASTE process_node_solid->container_node_solid container_node_liquid HALOGENATED LIQUID WASTE process_node_liquid->container_node_liquid container_node_solid->final_step_node container_node_liquid->final_step_node

Caption: Waste Disposal Workflow for 1H-Indole, 3,3'-methylenebis[5-fluoro-].

Emergency Procedures for Spills

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your EHS department.

  • Assess the Spill: For small spills that you are trained to handle, proceed with cleanup.

  • Don PPE: Wear the appropriate PPE as described in Section 3A, including respiratory protection if necessary.

  • Containment: For liquid spills, cover with a chemical absorbent material like vermiculite or sand. For solid spills, gently cover with a damp paper towel to avoid creating airborne dust.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container. Do not use a brush, as this can create dust.

  • Decontamination: Clean the spill area with a suitable solvent and a cloth or paper towels. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department, even if there was no exposure.

References

  • Direct Fluoroacylation of Indole with Perfluoroalkyl Iodides | Request PDF. ResearchGate. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIC. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester. Capot Chemical. [Link]

  • 5-fluoro-3-(piperidin-3-yl)-1H-indole hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Listing of Specific PFAS as Hazardous Constituents. Federal Register. [Link]

  • 5-Fluoro-3-methyl-1H-indole | C9H8FN | CID 22351503. PubChem. [Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners. Environmental Protection Agency (EPA). [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]

  • Petition for Rulemaking: RCRA Regulation of Wastes Containing Long-Chain PFAAs and GenX Chemicals. EPA. [Link]

  • 5-Fluoro-3-(1H-indol-3-ylmethyl). PMC. [Link]

  • F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]

  • Waste codes & descriptions. EPA South Australia. [Link]

  • Enantioseparation and Racemization of 3-Fluorooxindoles. PMC, NIH. [Link]

  • Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. University of Oxford. [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1H-Indole, 3,3'-methylenebis[5-fluoro-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1H-Indole, 3,3'-methylenebis[5-fluoro-
© Copyright 2026 BenchChem. All Rights Reserved.